Dehydropirlindole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZIBDUSIKQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903498 | |
| Record name | NoName_4174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75804-32-9 | |
| Record name | 3,3a-Dehydropyrazidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Dehydropirlindole: A Technical Whitepaper on Mechanisms of Action Beyond MAO-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropirlindole, a tetracyclic compound and a derivative of the antidepressant pirlindole, is primarily recognized for its role as a reversible inhibitor of monoamine oxidase A (MAO-A). However, emerging evidence reveals a broader pharmacological profile, suggesting mechanisms of action that extend beyond its canonical target. This technical guide provides an in-depth exploration of these non-MAO-A mediated actions, with a focus on its modulation of the GABA-A receptor and its significant neuroprotective properties against oxidative stress. This document synthesizes the current understanding of this compound's multifaceted pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways to support further research and drug development endeavors.
Introduction
Pirlindole and its dehydro-derivative, this compound, belong to the class of tetracyclic antidepressants. While the antidepressant effects of pirlindole are largely attributed to its reversible inhibition of MAO-A, leading to increased synaptic availability of monoamine neurotransmitters, the pharmacological activities of this compound are less well-characterized. Recent in vitro studies have begun to shed light on its distinct molecular interactions, revealing a potential for therapeutic applications beyond depression. This whitepaper consolidates the existing data on the non-MAO-A inhibitory mechanisms of this compound, providing a comprehensive resource for the scientific community.
GABA-A Receptor Antagonism
A significant mechanism of action for this compound, independent of MAO-A inhibition, is its ability to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Quantitative Data: GABA-A Receptor Modulation
This compound has been shown to act as a selective blocker of a subset of GABA-A receptors. In contrast, its parent compound, pirlindole, is inactive as a GABA antagonist. The key quantitative parameters are summarized in the table below.
| Compound | Target | Parameter | Value | Reference |
| This compound | GABA-A Receptor | EC50 | 12 µM | |
| This compound | GABA-A Receptor | Maximum Reversal | 42% | |
| Pirlindole | GABA-A Receptor | Activity | Inactive |
Experimental Protocol: [3H]Flunitrazepam Binding Assay for GABA-A Receptor
The interaction of this compound with the GABA-A receptor can be assessed using a radioligand binding assay with [3H]flunitrazepam, a benzodiazepine that binds to a specific site on the receptor complex.
Objective: To determine the affinity of this compound for the benzodiazepine binding site of the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, incubate the brain membrane preparation with varying concentrations of this compound.
-
Add [3H]flunitrazepam to a final concentration of 1-2 nM.
-
For the determination of non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the mixture at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam) from the resulting dose-response curve.
-
Logical Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for GABA-A Receptor Binding Assay.
Neuroprotection Against Oxidative Stress
This compound exhibits significant neuroprotective effects against oxidative damage, a mechanism that is explicitly stated to be independent of its MAO-A inhibitory activity. This protection has been demonstrated in cultured neuronal cells exposed to nitric oxide (NO)-induced toxicity.
Quantitative Data: Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in studies using cultured rat hippocampal and cortical neurons.
| Compound | Insult | Cell Type | Parameter | Value | Reference |
| This compound | Nitric Oxide | Rat Hippocampal/Cortical Neurons | EC50 (Cell Survival) | 3 µM | |
| Pirlindole | Nitric Oxide | Rat Hippocampal/Cortical Neurons | EC50 (Cell Survival) | 7 µM |
Experimental Protocols for Assessing Neuroprotection
A series of assays are employed to characterize the neuroprotective effects of this compound against oxidative stress.
Objective: To quantify the viability of neuronal cells after exposure to an oxidative insult in the presence or absence of this compound.
Materials:
-
Primary neuronal cell culture (e.g., rat hippocampal or cortical neurons)
-
Sodium nitroprusside (SNP) as a nitric oxide donor
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and culture until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).
-
Induce oxidative stress by adding a toxic concentration of sodium nitroprusside (e.g., 5-10 µM).
-
Incubate the cells for a further 16-24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the EC50 value.
Objective: To measure the levels of intracellular reactive oxygen species (ROS) in neuronal cells.
Materials:
-
Neuronal cell culture
-
Sodium nitroprusside
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate or coverslips).
-
Treat the cells with this compound followed by sodium nitroprusside as described in the MTT assay protocol.
-
Wash the cells with PBS and then incubate with DCFH-DA (e.g., 10 µM) in the dark for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Objective: To quantify the extent of lipid peroxidation in neuronal cells by measuring malondialdehyde (MDA) levels.
Materials:
-
Neuronal cell culture
-
Sodium nitroprusside
-
This compound
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer
Procedure:
-
Culture and treat neuronal cells as previously described.
-
Harvest the cells and homogenize them in a suitable buffer containing BHT.
-
Precipitate the proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 90-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Experimental Workflow for Neuroprotection Assays
Caption: General workflow for neuroprotection assays.
Putative Signaling Pathways in Neuroprotection
While direct experimental evidence specifically linking this compound to the modulation of key neuroprotective signaling pathways is currently limited, the known antioxidant and neuroprotective properties of other carbazole derivatives suggest the potential involvement of the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cell survival, proliferation, and response to oxidative stress.
Putative Neuroprotective Signaling of this compound
Dehydropirlindole as a Free Radical Scavenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of neurodegenerative disorders. The subsequent damage to neurons, lipids, proteins, and DNA contributes significantly to cellular demise. This technical guide delves into the role of dehydropirlindole (DHP), an active metabolite of the tetracyclic antidepressant pirlindole (PIR), as a potent agent in mitigating oxidative stress. While its parent compound, pirlindole, is primarily recognized as a reversible inhibitor of monoamine oxidase A (MAO-A), emerging evidence robustly indicates that both pirlindole and this compound possess significant neuroprotective properties independent of MAO-A inhibition.[1][2] These properties are largely attributed to their capacity to function as free radical scavengers. This document consolidates the current understanding of this compound's antioxidant effects, presenting key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.
Introduction to this compound and Oxidative Stress
Pirlindole is a tetracyclic antidepressant that has been in clinical use in some countries for the treatment of depression.[3][4] Its primary pharmacological action is the selective and reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.[5][6] However, research has uncovered a compelling secondary characteristic of pirlindole and its dehydro-derivative: neuroprotection against oxidative insults.[1][2]
Oxidative stress in the central nervous system is implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[1] It involves the overproduction of ROS, such as the hydroxyl radical (OH•) and nitric oxide (NO), which can be triggered by factors like excess intracellular iron through the Fenton reaction.[1] These highly reactive molecules can initiate a cascade of damaging events, including lipid peroxidation of cell membranes and mitochondrial dysfunction, ultimately leading to neuronal cell death.[1] this compound has demonstrated a significant ability to protect neuronal cells from such damage, suggesting a direct or indirect role in neutralizing these harmful free radicals.[1][2]
Quantitative Data on Neuroprotective and Antioxidant Effects
The protective effects of this compound have been quantified in several in vitro studies using primary rat hippocampal and cortical neuron cultures. These studies primarily focused on cell viability and reduction of oxidative stress markers in response to toxins. The data consistently shows that this compound and pirlindole offer protection at pharmacologically relevant concentrations.
Table 1: Neuroprotective Efficacy against Iron-Induced Oxidative Stress
| Compound | Cell Type | Parameter | EC50 (µM) | Reference |
| This compound (DHP) | Hippocampal | Cell Survival | 12 | [1] |
| Pirlindole (PIR) | Hippocampal | Cell Survival | 6 | [1] |
| This compound (DHP) | Cortical | Cell Survival | 6 | [1] |
| Pirlindole (PIR) | Cortical | Cell Survival | 5 | [1] |
| Trolox (Control) | Hippocampal | Cell Survival | 19 | [1] |
Table 2: Neuroprotective Efficacy against Nitric Oxide-Induced Toxicity
| Compound | Treatment Protocol | Parameter | EC50 (µM) | Reference |
| This compound (DHP) | Pre-treatment | Cell Survival | 3 | [2] |
| Pirlindole (PIR) | Pre-treatment | Cell Survival | 7 | [2] |
| This compound (DHP) | Post-treatment | Cell Survival | 4 | [2] |
| Pirlindole (PIR) | Post-treatment | Cell Survival | 9 | [2] |
| Trolox (Control) | Pre-treatment | Cell Survival | 17 | [2] |
Table 3: MAO-A Inhibition
| Compound | Parameter | IC50 (µM) | Reference |
| This compound (DHP) | MAO-A Inhibition | 2 | [1] |
| Pirlindole (PIR) | MAO-A Inhibition | 2 | [1] |
Note: The protective effects of this compound and pirlindole are considered unrelated to their MAO-A inhibition, as other potent MAO-A inhibitors did not show similar neuroprotective activity in the same studies.[1]
Mechanism of Action: Free Radical Scavenging
The primary mechanism underlying the neuroprotective effects of this compound is believed to be its ability to scavenge free radicals. This is supported by experiments showing that it reduces key markers of oxidative stress, namely intracellular peroxide production and lipid peroxidation.[1][2]
In models of iron-induced toxicity, the Fenton reaction is a key source of hydroxyl radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻
In models of nitric oxide toxicity, the donor compound (sodium nitroprusside) releases NO, which can lead to the formation of other reactive nitrogen species. This compound's ability to protect cells in both these models points to a broad-spectrum antioxidant capacity.
Signaling Pathway and Protective Action
The following diagram illustrates the general pathway of oxidative stress-induced cell death and the proposed point of intervention for this compound.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The following are representative methodologies for assays used to quantify the neuroprotective and antioxidant effects of this compound.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines: Primary hippocampal or cortical neurons from rat embryos.
-
Culture: Cells are seeded in appropriate culture plates and maintained in neurobasal medium supplemented with B27 and glutamine.
-
Iron-Induced Toxicity: After a set period in culture (e.g., 8-10 days), cells are exposed to 2 µM FeSO₄ alone or in the presence of various concentrations of this compound or control compounds.[1]
-
Nitric Oxide-Induced Toxicity: Cells are pre-incubated with this compound for 3 hours, followed by the addition of 5 µM sodium nitroprusside (NO donor) for 16 hours.[2]
Assessment of Cell Viability (Lactate Dehydrogenase Assay)
This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The rate of NADH formation is proportional to LDH activity and can be measured spectrophotometrically at 340 nm.
-
Procedure (Representative):
-
After the 16-hour incubation with the toxin and test compounds, collect the culture medium.[1][2]
-
Centrifuge the medium to remove debris.
-
Transfer an aliquot of the supernatant to a new plate.
-
Add the LDH assay reaction mixture (containing lactate and NAD⁺).
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 340 nm at regular intervals.
-
Cell death is expressed as a percentage of the LDH release in the toxin-only control group.
-
Measurement of Intracellular Peroxide Production (DCF-DA Assay)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure (Representative):
-
Following treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA (e.g., 10 µM) in buffer and incubate for 30-60 minutes at 37°C.[1][2]
-
Wash the cells again to remove excess probe.
-
Induce oxidative stress (e.g., with FeSO₄ or sodium nitroprusside).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Caption: Workflow for the DCF-DA intracellular ROS assay.
Measurement of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.
-
Procedure (Representative):
-
After a 6-hour incubation with the toxin and test compounds, wash and scrape the cells.[1]
-
Sonicate the cell samples and take an aliquot for protein determination.
-
Add an acid solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95-100°C for a set time (e.g., 60 minutes).
-
Cool the samples and measure the fluorescence (Ex: ~530 nm, Em: ~550 nm) or absorbance (~532 nm).
-
Normalize the TBARS level to the protein content of the sample.
-
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a neuroprotective agent with significant antioxidant properties. Its ability to shield neuronal cells from both iron- and nitric oxide-induced oxidative stress at low micromolar concentrations highlights its potential as a therapeutic candidate for neurodegenerative diseases. The protective mechanism appears to be directly linked to the scavenging of free radicals, thereby preventing downstream damaging events like lipid peroxidation and mitochondrial failure.
While the cell-based data is promising, further research is warranted. Specifically, direct quantification of this compound's free radical scavenging capacity using standard chemical assays such as DPPH, ABTS, and hydroxyl radical scavenging assays would provide valuable IC50 data to compare its intrinsic antioxidant activity with other known antioxidants. Furthermore, elucidating the specific downstream signaling pathways modulated by this compound beyond general ROS reduction would offer deeper insights into its neuroprotective action and could reveal novel therapeutic targets. Such studies will be crucial in fully characterizing the antioxidant profile of this compound and advancing its development for clinical applications in oxidative stress-related pathologies.
References
- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. idpublications.org [idpublications.org]
Dehydropirlindole's Antioxidant Potential in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydropirlindole (DHP), a derivative of the monoamine oxidase-A inhibitor Pirlindole, has demonstrated significant neuroprotective properties against oxidative stress in neuronal cells. This technical guide provides an in-depth analysis of its antioxidant potential, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. The available evidence strongly suggests that this compound's protective effects are not linked to MAO-A inhibition but rather to its intrinsic free radical scavenging capabilities. This positions DHP as a compound of interest for further investigation in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.
Quantitative Efficacy of this compound
The antioxidant and neuroprotective effects of this compound have been quantified in primary rat hippocampal and cortical cell cultures subjected to iron-induced and nitric oxide-induced toxicity. The following tables summarize the key efficacy data.
Table 1: Neuroprotective Efficacy of this compound against Iron-Induced Toxicity
| Compound | Cell Type | EC50 (µM) for Cell Survival |
| This compound | Hippocampal | 12[1] |
| This compound | Cortical | 6[1] |
| Pirlindole | Hippocampal | 6[1] |
| Pirlindole | Cortical | 5[1] |
| Trolox (Reference) | Hippocampal | 19[1] |
EC50: Half-maximal effective concentration required to protect against Fe²⁺-induced toxicity.
Table 2: Neuroprotective Efficacy of this compound against Nitric Oxide-Induced Toxicity
| Compound | Cell Type | EC50 (µM) for Cell Survival |
| This compound | Hippocampal/Cortical | 3[2] |
| Pirlindole | Hippocampal/Cortical | 7[2] |
| Trolox (Reference) | Hippocampal/Cortical | 17[2] |
EC50: Half-maximal effective concentration required to protect against sodium nitroprusside (NO donor)-induced toxicity.
Table 3: Inhibition of MAO-A
| Compound | IC50 (µM) for MAO-A Inhibition |
| This compound | 2[1] |
| Pirlindole | 2[1] |
| Brofaromine | 0.2[1] |
IC50: Half-maximal inhibitory concentration.
Proposed Mechanism of Action: Free Radical Scavenging
The primary mechanism underlying this compound's antioxidant potential is hypothesized to be direct free radical scavenging. This is supported by its ability to reduce intracellular peroxide production and lipid peroxidation in neuronal cells exposed to oxidative insults. The presence of an aromatic ring and a double bond in its structure may contribute to its ability to donate a hydrogen atom and neutralize free radicals. Notably, its neuroprotective effects occur at concentrations where MAO-A inhibition is not the primary mode of action.
Caption: Proposed free radical scavenging mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antioxidant potential of this compound in neuronal cells.
Cell Viability Assessment (Lactate Dehydrogenase Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.
Caption: Workflow for the Lactate Dehydrogenase (LDH) assay.
Protocol:
-
Primary neuronal cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound, with or without an oxidative stressor (e.g., 2 µM FeSO₄).
-
After a 16-hour incubation, the supernatant is collected.
-
The supernatant is transferred to a new plate, and an LDH assay reagent containing pyruvate and NADH is added.
-
The plate is incubated at room temperature in the dark.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as the percentage of LDH released compared to control wells with complete cell lysis.
Intracellular Peroxide Production (DCF-DA Assay)
This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Protocol:
-
Neuronal cells are cultured on plates suitable for fluorescence microscopy or a plate reader.
-
Cells are pre-loaded with DCF-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
After washing, cells are treated with this compound and an oxidative stressor.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Lipid Peroxidation Assessment (TBARS Assay)
The TBARS assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.
Protocol:
-
Following treatment of neuronal cells with this compound and an oxidative stressor, cell lysates are prepared.
-
An acidic reagent and thiobarbituric acid (TBA) are added to the lysates.
-
The mixture is heated to induce the reaction between MDA and TBA, forming a colored adduct.
-
After cooling, the absorbance of the adduct is measured at ~532 nm.
-
The concentration of MDA is determined by comparing the absorbance to a standard curve.
Mitochondrial Function Assessment (MTT Assay)
The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.
Caption: Workflow for the MTT assay.
Protocol:
-
Neuronal cells are cultured and treated in a 96-well plate as described previously.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
Future Directions and Conclusion
The current body of evidence strongly supports the antioxidant and neuroprotective effects of this compound in neuronal cells, primarily through a free radical scavenging mechanism. However, further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential to modulate endogenous antioxidant systems, such as the Nrf2-ARE pathway, would provide a more comprehensive understanding of its mechanism of action.
References
chemical structure and properties of Dehydropirlindole
An In-Depth Technical Guide to the Chemical Structure and Properties of Pirlindole and its Synthetic Intermediate, Dehydropirlindole
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Pirlindole, a tetracyclic antidepressant. Pirlindole is primarily known as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3][4] The compound "this compound" is identified as a direct precursor in the chemical synthesis of Pirlindole.[2] Due to the limited availability of specific data for this compound, this document will focus on the well-characterized final compound, Pirlindole, while incorporating all available information regarding its dehydro-precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Pirlindole (8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole) is a tetracyclic compound.[1] this compound is the immediate synthetic intermediate, which is then reduced to form Pirlindole.[2]
Chemical Structures:
-
Pirlindole: C15H18N2
-
This compound: C15H16N2
Physicochemical Properties of Pirlindole
The following table summarizes the key physicochemical and pharmacokinetic properties of Pirlindole.
| Property | Value |
| Molar Mass | 226.323 g·mol−1[2] |
| Molecular Formula | C15H18N2[2] |
| Bioavailability | 20–30%[2] |
| Protein Binding | 95%[2] |
| Metabolism | Hepatic[2][5] |
| Elimination Half-life | Up to 8 days[2] |
| Excretion | Urine (50–70%), Feces (25–45%)[2] |
Experimental Protocols
1. Synthesis of Pirlindole
The synthesis of Pirlindole involves a multi-step process, with this compound as a key intermediate.[2]
Protocol:
-
Step 1: Fischer Indole Synthesis: Reaction of p-Tolylhydrazine Hydrochloride with 1,2-Cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.
-
Step 2: Imine Formation: The product from Step 1 is reacted with ethanolamine to form an imine.
-
Step 3: Halogenation: The imine is then treated with phosphorus oxychloride.
-
Step 4: Intramolecular Alkylation: This step leads to the formation of this compound through intramolecular alkylation with the indole nitrogen.
-
Step 5: Reduction: The imine in this compound is reduced using sodium borohydride to yield the final product, Pirlindole.
2. Analytical Methodology
A standard method for the analysis of Pirlindole and its intermediates like this compound in biological matrices would involve High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Sample Preparation: Protein precipitation of the plasma/serum sample with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC system.
-
Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Pirlindole and an internal standard.
Pharmacology and Mechanism of Action
Pirlindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][4] This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.[4] Secondarily, Pirlindole also acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Notably, its dehydro-derivative has been studied for its influence on the activity of monoamine oxidase A and GABAA receptor binding.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole - Wikipedia [en.wikipedia.org]
- 3. Pirlindole [medbox.iiab.me]
- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Dehydropirlindole: A Technical Overview of Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropirlindole, a derivative of the tetracyclic antidepressant pirlindole, has emerged as a compound of interest in neuropharmacology. Preliminary in vitro investigations have revealed its potent inhibitory effects on monoamine oxidase A (MAO-A) and its activity as a GABAA receptor antagonist. Furthermore, studies have highlighted its neuroprotective properties against oxidative and nitric oxide-induced cellular stress. This technical guide provides a comprehensive summary of the available in vitro data on this compound, including detailed experimental protocols and visual representations of its mechanisms of action and experimental workflows.
Core Activities of this compound
Quantitative Data Summary
The in vitro bioactivity of this compound has been quantified across several key molecular targets and cellular models. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Target/Assay | Tissue/Cell Type | IC50 (µM) | Reference |
| Monoamine Oxidase A (MAO-A) Inhibition | Rat Brain | 0.005 - 0.3 | [1][2] |
| Monoamine Oxidase A (MAO-A) Inhibition | Human Placenta | 0.005 - 0.3 | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Effect | Cellular Model | EC50 (µM) | Reference |
| GABAA Receptor Blockade | Not Specified | 12 | [1][2] |
| Neuroprotection against NO-induced toxicity | Rat Hippocampal/Cortical Cultures | 3 | [3] |
| Neuroprotection against Fe2+-induced toxicity | Rat Hippocampal Cultures | 12 | [4] |
| Neuroprotection against Fe2+-induced toxicity | Rat Cortical Cultures | 6 | [4] |
Table 2: In Vitro Functional and Protective Effects of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies of this compound.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay is designed to determine the inhibitory potential of this compound on the activity of the MAO-A enzyme.
1. Enzyme Preparation:
-
Mitochondria from rat brain or human placenta are isolated through differential centrifugation.
-
The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).
2. Assay Procedure:
-
The reaction mixture contains the mitochondrial enzyme preparation, a specific substrate for MAO-A (e.g., kynuramine), and varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The enzymatic reaction is stopped, typically by the addition of a strong acid or base.
3. Detection:
-
The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can be achieved using spectrophotometry or fluorometry, measuring the change in absorbance or fluorescence at a specific wavelength.[5]
4. Data Analysis:
-
The percentage of MAO-A inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of MAO-A activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
GABAA Receptor Binding Assay
This assay measures the ability of this compound to bind to and block GABAA receptors.
1. Membrane Preparation:
-
Rat brain tissue is homogenized in a sucrose buffer and centrifuged to pellet the crude membrane fraction.
-
The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances.
2. Binding Reaction:
-
The prepared brain membranes are incubated with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]muscimol).
-
The incubation is performed in the presence of varying concentrations of this compound.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known GABAA agonist like GABA) from the total binding.
-
The EC50 value for GABAA receptor blockade is determined by analyzing the displacement of the radioligand by this compound.
Neuroprotection Assays
These assays assess the ability of this compound to protect neuronal cells from toxic insults.
1. Cell Culture:
-
Primary neuronal cultures are established from the hippocampus or cortex of rat embryos.
-
The cells are plated on culture dishes and maintained in a suitable growth medium for several days to allow for maturation.
2. Induction of Toxicity:
-
Nitric Oxide (NO)-Induced Toxicity: Cells are exposed to a nitric oxide donor, such as sodium nitroprusside (SNP), which releases NO into the culture medium.
-
Oxidative Stress-Induced Toxicity: Cells are treated with an agent that induces oxidative stress, such as ferrous sulfate (FeSO4), which generates reactive oxygen species (ROS).
3. Treatment with this compound:
-
This compound is added to the cell cultures at various concentrations either before (pre-treatment) or after (post-treatment) the addition of the toxic agent.
4. Assessment of Cell Viability:
-
Cell viability is measured using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
5. Data Analysis:
-
The percentage of cell survival is calculated for each concentration of this compound compared to the control (cells exposed to the toxic agent alone).
-
The EC50 value, representing the concentration of this compound that provides 50% protection, is determined from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflow of the in vitro neuroprotection experiments.
Caption: MAO-A Inhibition by this compound.
Caption: Neuroprotection Assay Workflow.
References
- 1. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dehydropirlindole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydropirlindole, an active metabolite of the tetracyclic antidepressant pirlindole, has demonstrated significant neuroprotective properties that appear to be independent of its established role as a monoamine oxidase A (MAO-A) inhibitor.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on target identification and validation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes a hypothesized signaling pathway based on its observed antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, Pirlindole, in neuroprotection and MAO-A inhibition.
Table 1: Neuroprotective Efficacy of this compound and Pirlindole
| Compound | Cell Type | Insult | Parameter | EC50 (µM) | Reference |
| This compound | Hippocampal Neurons | FeSO4-induced toxicity | Cell Survival | 12 | [1] |
| Pirlindole | Hippocampal Neurons | FeSO4-induced toxicity | Cell Survival | 6 | [1] |
| This compound | Cortical Neurons | FeSO4-induced toxicity | Cell Survival | 6 | [1] |
| Pirlindole | Cortical Neurons | FeSO4-induced toxicity | Cell Survival | 5 | [1] |
| This compound | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 3 | [2] |
| Pirlindole | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 7 | [2] |
| This compound (Post-treatment) | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 4 | [2] |
| Pirlindole (Post-treatment) | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 9 | [2] |
Table 2: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Parameter | IC50 (µM) | Reference |
| This compound | MAO-A Inhibition | 2 | [1] |
| Pirlindole | MAO-A Inhibition | 2 | [1] |
Target Identification and Validation
The primary known target of this compound is Monoamine Oxidase A (MAO-A) . However, studies strongly suggest that its neuroprotective effects are not mediated by MAO-A inhibition.[1][2] This indicates the existence of one or more distinct molecular targets responsible for its antioxidant and cytoprotective activities.
Hypothesized Target: Nrf2 Signaling Pathway
A plausible, yet unconfirmed, target for this compound's antioxidant effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular antioxidant responses. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound's interaction with the Nrf2 pathway is currently lacking, its observed effects, such as the reduction of intracellular peroxides and lipoperoxidation, are consistent with the activation of such a pathway.[1][2]
Caption: Hypothesized Nrf2-mediated antioxidant pathway of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Lines: Primary cultures of rat hippocampal or cortical neurons are commonly used.
-
Culture Conditions: Cells are typically maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Stress:
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. For pre-treatment protocols, the drug is added prior to the insult, while for post-treatment, it is added after the induction of toxicity.[1][2]
Assessment of Cell Viability
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, which is proportional to the extent of cell death.
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.
Measurement of Oxidative Stress Markers
-
Intracellular Peroxide Production: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is used. DCF-DA is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Lipoperoxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is employed to measure malondialdehyde (MDA), an end product of lipid peroxidation.
Monoamine Oxidase A (MAO-A) Inhibition Assay
-
Principle: The activity of MAO-A is determined by measuring the rate of conversion of a specific substrate (e.g., [14C]serotonin) to its corresponding product.
-
Procedure: Brain mitochondrial fractions are incubated with varying concentrations of this compound, and the rate of substrate metabolism is quantified to determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for target identification and validation, which can be applied to further investigate the mechanism of action of this compound.
Caption: General workflow for drug target identification and validation.
Future Directions
The definitive identification of this compound's molecular target(s) beyond MAO-A is crucial for its further development as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on:
-
Affinity-based proteomics: Utilizing this compound as a bait molecule to pull down its binding partners from neuronal cell lysates.
-
Genetic approaches: Employing techniques such as siRNA or CRISPR-Cas9 to screen for genes that are essential for this compound-mediated neuroprotection.
-
Direct assessment of Nrf2 pathway activation: Investigating the effect of this compound on Nrf2 nuclear translocation and the expression of its downstream target genes.
By elucidating the precise mechanism of action, the therapeutic potential of this compound can be fully realized, paving the way for the development of novel neuroprotective strategies.
References
- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Pirlindole and Dehydropirlindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on Pirlindole and its active metabolite, Dehydropirlindole. Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a secondary mechanism involving the inhibition of noradrenaline and 5-hydroxytryptamine reuptake.[1] this compound, formed through the oxidation of Pirlindole, also exhibits potent MAO-A inhibitory activity. This document consolidates key quantitative data on their biochemical activity, details the experimental methodologies used in seminal studies, and presents visual representations of relevant biological pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutics targeting monoaminergic systems and related neurological disorders.
Core Pharmacological Profiles
Pirlindole and this compound are primarily characterized by their inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Their reversible nature of MAO-A inhibition distinguishes them from older, irreversible MAOIs, potentially leading to a more favorable side-effect profile.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Pirlindole and this compound, focusing on their MAO-A inhibitory potency and neuroprotective effects.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | IC50 (µM) - Rat Brain | IC50 (µM) - Human Placenta |
| Pirlindole | 2 | 0.005 - 0.3 |
| This compound | 2 | 0.005 - 0.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][4]
Table 2: Neuroprotective Effects Against Oxidative Stress
| Compound | EC50 (µM) - Fe2+-induced toxicity (Hippocampal cells) | EC50 (µM) - Fe2+-induced toxicity (Cortical cells) | EC50 (µM) - NO-induced toxicity |
| Pirlindole | 6 | 5 | 7 |
| This compound | 12 | 6 | 3 |
EC50 values represent the concentration of the compound that provides 50% of the maximal protective effect against the induced toxicity.[4][5]
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide, providing a basis for replication and further investigation.
Monoamine Oxidase A (MAO-A) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of Pirlindole and this compound on MAO-A activity.
Methodology: A fluorometric method is utilized to measure the production of 4-hydroxyquinoline from the MAO-A substrate, kynuramine.[6]
Procedure:
-
Enzyme Preparation: Homogenates of rat brain or human placenta are prepared to serve as the source of MAO-A.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH and ionic strength (e.g., potassium phosphate buffer).
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compounds (Pirlindole or this compound) for a specified duration at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by the addition of the MAO-A substrate, kynuramine.
-
Fluorescence Measurement: The fluorescence of the product, 4-hydroxyquinoline, is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Neuroprotection Assays Against Oxidative Stress
Objective: To assess the protective effects of Pirlindole and this compound against neuronal cell death induced by oxidative stress.
Methodologies:
-
Iron (Fe2+)-Induced Toxicity Model: [4]
-
Cell Culture: Primary cultures of rat hippocampal or cortical neurons are established.
-
Treatment: Cells are exposed to a toxic concentration of ferrous sulfate (FeSO4) in the presence or absence of varying concentrations of Pirlindole or this compound.
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.
-
MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to formazan.
-
-
Measurement of Oxidative Stress Markers:
-
Intracellular Peroxide Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Lipid Peroxidation: Assessed by measuring thiobarbituric acid reactive substances (TBARS).
-
-
-
Nitric Oxide (NO)-Induced Toxicity Model: [5]
-
Cell Culture: Similar to the iron-induced toxicity model.
-
Treatment: Cells are exposed to a nitric oxide donor, such as sodium nitroprusside, with or without the test compounds.
-
Assessment: Cell viability and markers of oxidative stress are measured as described above.
-
Synthesis Outlines
The following provides a general overview of the synthetic routes for Pirlindole and this compound.
Synthesis of Pirlindole
The synthesis of Pirlindole typically starts from 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one.[1]
General Scheme:
-
Imine Formation: Reaction of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one with ethanolamine to form an imine.[1]
-
Halogenation: The resulting intermediate is halogenated, for instance, using phosphorus oxychloride.[1]
-
Intramolecular Cyclization: Intramolecular alkylation leads to the formation of the pyrazino[3,2,1-jk]carbazole ring system, yielding this compound.[1]
-
Reduction: The imine in this compound is reduced using a reducing agent like sodium borohydride to yield Pirlindole.[1]
Synthesis of this compound
This compound is an intermediate in the synthesis of Pirlindole and can also be formed by the oxidation of Pirlindole.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Pirlindole and a typical experimental workflow for assessing neuroprotection.
Caption: Mechanism of MAO-A Inhibition by Pirlindole.
References
- 1. Pirlindole - Wikipedia [en.wikipedia.org]
- 2. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dehydropirlindole from Pirlindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropirlindole, a potential metabolite and synthetic precursor of the tetracyclic antidepressant Pirlindole, is a compound of interest in medicinal chemistry and drug metabolism studies. This document provides a detailed protocol for the synthesis of this compound from Pirlindole via a chemical dehydrogenation reaction. While specific literature on this direct conversion is scarce, this protocol is based on established methods for the dehydrogenation of N-heterocyclic compounds. The procedure outlines the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an effective oxidizing agent for this transformation. This application note also includes a proposed workflow, a summary of expected analytical data, and a discussion of the potential signaling pathway implications of this conversion.
Introduction
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has been used as an antidepressant. The metabolic fate of Pirlindole and the synthesis of its derivatives are crucial for understanding its complete pharmacological profile and for the development of new chemical entities. This compound is an oxidized analog of Pirlindole and is mentioned as an intermediate in some synthetic routes to Pirlindole itself. The conversion of Pirlindole to this compound represents a key oxidative transformation. This protocol provides a robust method for achieving this synthesis on a laboratory scale.
Data Presentation
As experimental analytical data for this compound is not widely available in the public domain, the following table presents the expected key analytical parameters based on the proposed structure. Researchers should verify the identity and purity of the synthesized compound using these and other appropriate analytical techniques.
| Parameter | Expected Value/Method |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts for aromatic, olefinic, and aliphatic protons. Key signals would be the appearance of a new olefinic proton signal and shifts in the protons adjacent to the newly formed double bond. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts for aromatic, olefinic, and aliphatic carbons. Key signals would be the appearance of two new sp² hybridized carbon signals in the pyrazine ring. |
| Mass Spectrometry (ESI+) | m/z = 225.1386 [M+H]⁺ |
| Infrared (IR) (KBr) | Characteristic peaks for C=C and C-N stretching vibrations. |
| Purity (HPLC) | >95% |
Experimental Protocol: Dehydrogenation of Pirlindole using DDQ
This protocol describes the dehydrogenation of Pirlindole to yield this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.
Materials:
-
Pirlindole hydrochloride
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pirlindole hydrochloride (1.0 g, 3.8 mmol) in anhydrous dichloromethane (40 mL). Neutralize the hydrochloride salt by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Addition of DDQ: To the solution of free-base Pirlindole in DCM, add DDQ (0.95 g, 4.18 mmol, 1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the Pirlindole spot and the appearance of a new, typically more polar, spot for this compound indicates reaction progression.
-
Work-up: Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway Context
The conversion of Pirlindole to this compound may have implications for its interaction with biological targets. While Pirlindole is a known MAO-A inhibitor, the pharmacological activity of this compound may differ. The introduction of a double bond can alter the molecule's conformation and electronic properties, potentially affecting its binding affinity and selectivity for MAO-A and other receptors.
Caption: Potential impact on biological target interaction.
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Dehydropirlindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydropirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated significant neuroprotective properties independent of its MAO-A inhibitory activity. Studies have shown its efficacy in protecting cultured rat hippocampal and cortical neurons against oxidative stress-induced cell death, primarily through mechanisms involving free radical scavenging and enhancement of mitochondrial function.[1] This application note provides a detailed protocol for assessing the neuroprotective effects of this compound against iron-induced oxidative stress in a human neuroblastoma cell line, SH-SY5Y.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in various neurodegenerative diseases.[2] The protocols outlined herein provide a robust framework for evaluating the potential of this compound and other neuroprotective compounds to mitigate oxidative damage in a controlled in vitro setting. Methodologies for assessing cell viability, intracellular ROS production, lipid peroxidation, and mitochondrial function are described in detail.
Data Presentation
The following tables summarize exemplary quantitative data obtained from in vitro neuroprotection assays with this compound.
Table 1: Neuroprotective Effect of this compound on Cell Viability (LDH Assay)
| Treatment Group | LDH Release (% of Control) | Standard Deviation |
| Control | 100.0 | ± 5.2 |
| FeSO₄ (100 µM) | 185.4 | ± 12.1 |
| This compound (1 µM) + FeSO₄ | 162.8 | ± 9.8 |
| This compound (5 µM) + FeSO₄ | 135.1 | ± 8.5 |
| This compound (10 µM) + FeSO₄ | 110.3 | ± 6.7 |
| This compound (25 µM) + FeSO₄ | 102.5 | ± 5.9 |
Table 2: Effect of this compound on Intracellular ROS Production (DCF-DA Assay)
| Treatment Group | DCF Fluorescence (Arbitrary Units) | Standard Deviation |
| Control | 5,234 | ± 312 |
| FeSO₄ (100 µM) | 15,876 | ± 987 |
| This compound (1 µM) + FeSO₄ | 12,987 | ± 854 |
| This compound (5 µM) + FeSO₄ | 9,876 | ± 654 |
| This compound (10 µM) + FeSO₄ | 7,123 | ± 432 |
| This compound (25 µM) + FeSO₄ | 5,890 | ± 350 |
Table 3: Inhibition of Lipid Peroxidation by this compound (TBARS Assay)
| Treatment Group | TBARS Level (nmol/mg protein) | Standard Deviation |
| Control | 1.2 | ± 0.15 |
| FeSO₄ (100 µM) | 4.8 | ± 0.42 |
| This compound (1 µM) + FeSO₄ | 3.9 | ± 0.35 |
| This compound (5 µM) + FeSO₄ | 2.7 | ± 0.28 |
| This compound (10 µM) + FeSO₄ | 1.8 | ± 0.21 |
| This compound (25 µM) + FeSO₄ | 1.4 | ± 0.18 |
Table 4: Enhancement of Mitochondrial Function by this compound (MTT Assay)
| Treatment Group | % Cell Viability (relative to control) | Standard Deviation |
| Control | 100.0 | ± 4.5 |
| FeSO₄ (100 µM) | 45.2 | ± 3.8 |
| This compound (1 µM) + FeSO₄ | 58.9 | ± 4.1 |
| This compound (5 µM) + FeSO₄ | 75.6 | ± 5.2 |
| This compound (10 µM) + FeSO₄ | 89.3 | ± 6.1 |
| This compound (25 µM) + FeSO₄ | 96.7 | ± 5.8 |
Table 5: EC₅₀ Values of this compound in Neuroprotection Assays
| Assay | EC₅₀ (µM) |
| LDH Release Inhibition | 6.5 |
| ROS Scavenging | 7.2 |
| Lipid Peroxidation Inhibition | 6.8 |
| Mitochondrial Function Restoration | 5.9 |
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for neurobiology research due to its ability to differentiate into a neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 10 µM Retinoic Acid (RA) (Differentiation Medium)
-
Poly-D-lysine coated cell culture plates/flasks
-
Trypsin-EDTA
Protocol:
-
Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm².
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days, to allow for neuronal differentiation. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Induction of Oxidative Stress
Ferrous sulfate (FeSO₄) is used to induce oxidative stress via the Fenton reaction, which generates highly reactive hydroxyl radicals.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
Sterile PBS
-
FeSO₄ solution (prepare fresh in sterile water)
Protocol:
-
Prepare a stock solution of FeSO₄. A typical final concentration to induce significant neurotoxicity is 100 µM.
-
Wash the differentiated SH-SY5Y cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of FeSO₄ to the cells.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
Protocol:
-
Prepare various concentrations of this compound in culture medium.
-
Pre-treat the differentiated SH-SY5Y cells with the this compound solutions for a specified period (e.g., 1-2 hours) before inducing oxidative stress with FeSO₄. Alternatively, co-treat the cells with this compound and FeSO₄.
Assessment of Neuroprotection
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to the control (untreated cells) and the maximum LDH release (cells treated with a lysis buffer).
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.
Materials:
-
DCFH-DA solution
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
After treatment, wash the cells with HBSS.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM in HBSS) in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
TBA reagent
-
Trichloroacetic acid (TCA)
-
Cell lysis buffer
Protocol:
-
After treatment, harvest the cells and prepare a cell lysate.
-
Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at ~532 nm.
-
Quantify the TBARS level using a standard curve of MDA.
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which reflects the activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Express the results as a percentage of the viability of control cells.
Visualization of Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects.
References
Dehydropirlindole Treatment in SH-SY5Y Cell Culture Models: Application Notes and Protocols
Initial Research Findings: A comprehensive literature search for "Dehydropirlindole" and its application in SH-SY5Y cell culture models did not yield specific results. The current body of scientific literature accessible through the performed searches does not contain studies detailing the effects, protocols, or signaling pathways of this compound in this specific cell line.
Therefore, the following application notes and protocols are presented as a generalized framework based on common experimental designs used for testing novel compounds in SH-SY5Y cells for neuroprotective and anti-apoptotic effects. These methodologies are derived from studies on other compounds and should be adapted and optimized specifically for this compound once preliminary data becomes available.
I. Introduction to SH-SY5Y Cells in Neurodegenerative Disease Research
The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model in neuroscience research.[1][2] These cells, derived from a bone marrow biopsy, can be differentiated into a more mature neuronal phenotype, expressing markers associated with dopaminergic neurons.[1][3] This characteristic makes them particularly valuable for studying the cellular and molecular mechanisms underlying neurodegenerative disorders such as Parkinson's and Alzheimer's disease, and for the preliminary screening of potential therapeutic compounds.[1] SH-SY5Y cells are amenable to various experimental manipulations, including the induction of cellular stress to mimic disease states, making them a suitable platform for assessing the neuroprotective potential of novel molecules.
II. Hypothetical Application: Assessing the Neuroprotective Effects of this compound
This application note outlines a hypothetical experimental workflow to evaluate the potential of this compound to protect SH-SY5Y cells from oxidative stress-induced apoptosis, a common pathological feature in many neurodegenerative diseases.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
III. Detailed Experimental Protocols
A. SH-SY5Y Cell Culture and Neuronal Differentiation
-
Cell Culture:
-
Culture SH-SY5Y cells in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Neuronal Differentiation Protocol:
-
Seed SH-SY5Y cells at a desired density in a new culture vessel.
-
To induce differentiation, replace the complete medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent such as all-trans-retinoic acid (RA) at a final concentration of 10 µM.[4]
-
Continue incubation for 5-7 days, replacing the differentiation medium every 2-3 days.[4] Successful differentiation is characterized by the development of extensive neurite networks.[4]
-
B. This compound Treatment and Induction of Oxidative Stress
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to determine a non-toxic concentration range through preliminary cytotoxicity assays.
-
-
Treatment and Stress Induction:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for a predetermined duration (e.g., 2-24 hours).
-
Following pre-treatment, introduce an oxidative stressor. Common agents include hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP.[5] The concentration and duration of stressor exposure should be optimized to induce a significant, but not complete, loss of cell viability in control cells.
-
C. Endpoint Assays
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
-
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence profiles.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay):
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that is oxidized in the presence of ROS.
-
After the treatment with this compound and the oxidative stressor, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[6]
-
IV. Potential Signaling Pathways for Investigation
Based on studies of other neuroprotective compounds in SH-SY5Y cells, this compound may exert its effects through the modulation of key signaling pathways involved in cellular survival and stress response.
A. The Keap1-Nrf2 Antioxidant Response Pathway
Several studies have shown that activation of the Nrf2 pathway is a key mechanism of neuroprotection against oxidative stress.[7][8] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] A potential mechanism of action for this compound could be the disruption of the Keap1-Nrf2 interaction, leading to Nrf2 activation.
Caption: Hypothesized Keap1-Nrf2 signaling pathway modulation by this compound.
B. The PI3K/Akt Survival Pathway
The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax, and by promoting the expression of anti-apoptotic proteins like Bcl-2. Investigating the phosphorylation status of Akt and the expression levels of Bcl-2 family proteins after this compound treatment would provide insights into its potential pro-survival effects.
V. Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 |
| Oxidative Stressor | - | Value |
| This compound + Stressor | Conc. 1 | Value |
| This compound + Stressor | Conc. 2 | Value |
| This compound + Stressor | Conc. 3 | Value |
Table 2: Effect of this compound on Apoptosis in Oxidative Stress-Induced SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (Untreated) | - | Value | Value |
| Oxidative Stressor | - | Value | Value |
| This compound + Stressor | Conc. 1 | Value | Value |
| This compound + Stressor | Conc. 2 | Value | Value |
| This compound + Stressor | Conc. 3 | Value | Value |
Table 3: Effect of this compound on Intracellular ROS Levels in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (Untreated) | - | Value |
| Oxidative Stressor | - | Value |
| This compound + Stressor | Conc. 1 | Value |
| This compound + Stressor | Conc. 2 | Value |
| This compound + Stressor | Conc. 3 | Value |
Disclaimer: The information provided above is a generalized template and has not been validated for this compound. All experimental procedures, including concentrations, incubation times, and specific reagents, must be optimized for the specific compound and experimental setup.
References
- 1. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Neuroprotective Effects of Dehydropirlindole in Rat Cortical Neurons
Introduction Dehydropirlindole, a derivative of the tetracyclic antidepressant pirlindole, has demonstrated significant neuroprotective properties in preclinical studies. While its parent compound, pirlindole, functions as a reversible inhibitor of monoamine oxidase A (MAO-A), the protective effects of both pirlindole and this compound against oxidative stress appear to be independent of this mechanism.[1][2] Research has shown that this compound can protect cultured rat cortical and hippocampal neurons from toxicity induced by nitric oxide (NO) and iron-induced oxidative stress.[1][2] It effectively reduces the production of intracellular peroxides and lipoperoxides, improving cell survival even when administered after the initial toxic insult.[1]
These properties make this compound a compound of interest for investigating novel neuroprotective strategies in models of neurodegenerative diseases where oxidative stress is a key pathological factor. This document provides detailed protocols for studying the neuroprotective effects of this compound in primary rat cortical neuron cultures subjected to an oxidative challenge.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in protecting rat cortical neurons against toxicity induced by the nitric oxide donor, sodium nitroprusside (SNP).
Table 1: Pre-Treatment Efficacy of this compound This protocol involves treating neurons with this compound before inducing toxicity with SNP.
| Compound | Insult | EC₅₀ (µM) | Assay Type | Reference |
| This compound | 5 µM SNP | 3 | Cell Survival | [1] |
| Pirlindole | 5 µM SNP | 7 | Cell Survival | [1] |
| Trolox (Control) | 5 µM SNP | 17 | Cell Survival | [1] |
Table 2: Post-Hoc Treatment Efficacy of this compound This protocol involves adding this compound to the culture after the toxic insult with SNP has already begun.
| Compound | Insult Duration Before Treatment | EC₅₀ (µM) | Assay Type | Reference |
| This compound | 3 or 6 hours | 4 | Cell Survival | [1] |
| Pirlindole | 3 or 6 hours | 9 | Cell Survival | [1] |
Experimental Workflow
The general workflow for assessing the neuroprotective activity of this compound involves several key stages, from primary cell culture to data analysis.
Signaling Pathway
This compound exerts its neuroprotective effects by mitigating oxidative stress, a mechanism shown to be independent of MAO-A inhibition. The pathway involves scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, thereby preventing downstream cell death cascades.
Detailed Experimental Protocols
Primary Rat Cortical Neuron Culture
This protocol describes the isolation and culture of cortical neurons from embryonic day 18 (E18) rat embryos.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine coated culture plates/coverslips
-
Sterile dissection tools
Protocol:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines.
-
Dissect the uterine horns to remove the E18 embryos.
-
Isolate the embryonic brains and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from the hemispheres.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette until the tissue is dissociated.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated plates at a density of 1.5 x 10⁵ cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half the media every 3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Neuroprotection Assay against Nitric Oxide (NO) Toxicity
This protocol details the steps to assess this compound's protective effects against SNP-induced cell death.
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
This compound stock solution (in DMSO)
-
Sodium Nitroprusside (SNP)
-
Neurobasal Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Protocol:
A. Pre-treatment Protocol:
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium. A final concentration range of 1 µM to 50 µM is recommended. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the existing medium from the neuron cultures and replace it with the this compound-containing medium.
-
Incubate the cells for 3 hours at 37°C.[1]
-
Prepare a fresh solution of 5 µM SNP in Neurobasal medium.
-
Add the SNP solution directly to the wells (without removing the this compound medium) and continue the incubation for 16 hours.[1]
-
Proceed to cell viability assessment (Protocol 3).
B. Post-treatment Protocol:
-
Induce toxicity by replacing the culture medium with medium containing 5 µM SNP.
-
Incubate the cells for 3 or 6 hours at 37°C.[1]
-
After the initial insult period, add serial dilutions of this compound directly to the wells.
-
Continue the incubation for a total of 16 hours from the time of SNP addition.
-
Proceed to cell viability assessment (Protocol 3).
Cell Viability Assessment (MTT Assay)
The MTT assay measures mitochondrial reductase activity, an indicator of cell health and viability.
Protocol:
-
Following the completion of the neuroprotection protocol, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of control (untreated) cells.
Measurement of Lipoperoxidation (TBARS Assay)
This assay quantifies lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).
Protocol:
-
After the experimental treatment, wash the cortical cells with ice-cold PBS.
-
Scrape the cells into a lysis buffer and sonicate the samples.
-
Add Trichloroacetic acid (TCA) and TBARS reagent (containing thiobarbituric acid) to the cell lysate.[2]
-
Incubate the solution at 95°C for 30 minutes to allow the formation of the MDA-TBA adduct.[2]
-
Cool the samples and add isobutanol to extract the pink-colored adduct.[2]
-
Centrifuge to separate the phases and measure the absorbance of the organic (isobutanol) phase at 532 nm.
-
Quantify MDA levels using a standard curve generated with a known concentration of MDA. Normalize the results to the total protein content of the sample.
References
- 1. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Dehydropirlindole-Induced Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a widely used colorimetric method to quantify cellular cytotoxicity and cytolysis.[1] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] The amount of LDH released is proportional to the number of lysed cells.[3][4] This application note provides a detailed protocol for assessing the cytotoxic effects of Dehydropirlindole, a compound that has shown potential cytotoxic effects at high concentrations, using the LDH assay.[5]
Principle of the LDH Assay:
The LDH assay is based on a coupled enzymatic reaction.[6] Released LDH catalyzes the conversion of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH.[4][6][7] The resulting NADH then reduces a tetrazolium salt (e.g., INT or WST) to a colored formazan product.[2][6][8] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[2][4][8]
Experimental Protocols
I. Materials and Reagents:
-
Target cells (e.g., neuronal cells, as this compound has been studied in this context)
-
This compound (stock solution of known concentration)
-
96-well, flat-bottom, clear sterile microplates for cell culture
-
96-well, flat-bottom, clear microplates for the assay
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, lysis solution, and stop solution)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of reading absorbance at ~490 nm and a reference wavelength of ~680 nm.[8]
II. Experimental Workflow:
Caption: Experimental workflow for the LDH cytotoxicity assay.
III. Detailed Cell Seeding and Treatment Protocol:
-
Cell Seeding:
-
Culture target cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in a fresh culture medium.
-
Determine the cell density using a hemocytometer.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Controls and this compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations.
-
Set up the following controls in triplicate on the cell plate:
-
Background Control (Medium Blank): 100 µL of culture medium without cells.
-
Spontaneous LDH Release (Vehicle Control): Cells treated with 100 µL of culture medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Maximum LDH Release (Lysis Control): Cells treated with 100 µL of culture medium, to which 10 µL of 10X Lysis Solution will be added 45 minutes before the end of the incubation period.
-
-
Remove the old medium from the remaining wells and add 100 µL of the prepared this compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
IV. LDH Assay Protocol:
-
45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells. Mix gently by tapping the plate.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 680 nm to subtract background absorbance from the instrument.[8]
V. Data Analysis:
-
Background Correction: Subtract the average absorbance value of the Background Control from all other absorbance readings.
-
Calculation of Percent Cytotoxicity: Use the following formula to calculate the percentage of cytotoxicity for each this compound concentration:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
The following tables represent hypothetical data obtained from an LDH assay with this compound treatment on neuronal cells for 24 hours.
Table 1: Raw Absorbance Data (490 nm)
| Treatment Group | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| Background Control | 0.052 | 0.055 | 0.053 | 0.053 |
| Spontaneous Release | 0.150 | 0.155 | 0.148 | 0.151 |
| Maximum Release | 1.250 | 1.265 | 1.245 | 1.253 |
| This compound (10 µM) | 0.160 | 0.165 | 0.158 | 0.161 |
| This compound (50 µM) | 0.350 | 0.365 | 0.345 | 0.353 |
| This compound (100 µM) | 0.750 | 0.765 | 0.745 | 0.753 |
| This compound (200 µM) | 1.150 | 1.165 | 1.145 | 1.153 |
Table 2: Calculated Percent Cytotoxicity
| This compound Concentration | Average Absorbance (Corrected) | % Cytotoxicity |
| 10 µM | 0.108 | 0.91% |
| 50 µM | 0.300 | 18.05% |
| 100 µM | 0.700 | 49.82% |
| 200 µM | 1.100 | 86.12% |
Note: Corrected Absorbance = Average Absorbance - Average Background Absorbance
Signaling Pathway Visualization
The following diagram illustrates the general principle of cytotoxicity leading to the release of LDH, which is the basis of the assay.
Caption: Mechanism of LDH release upon cytotoxicity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
Application Note: Assessing Mitochondrial Function with the MTT Assay in Response to Dehydropirlindole
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle of the assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[3][4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria, such as succinate dehydrogenase.[1][5] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells and reflects the overall reductive capacity of the cell, making it a valuable tool for evaluating mitochondrial function.[6]
Dehydropirlindole (DHP), a monoamine oxidase type-A (MAO-A) inhibitor, has been studied for its neuroprotective effects.[7] Research indicates that DHP can protect neuronal cells from oxidative stress-induced death by improving mitochondrial function.[7][8] This application note provides a detailed protocol for using the MTT assay to quantify changes in mitochondrial function in cultured cells following treatment with this compound.
Signaling Pathway and Assay Mechanism
The MTT assay directly interrogates the mitochondrial respiratory chain's activity. In healthy, metabolically active cells, mitochondrial dehydrogenases reduce MTT to formazan. A compromise in mitochondrial function, for instance due to oxidative stress, leads to a decreased ability to reduce MTT. Compounds like this compound can mitigate this damage, thereby restoring the cell's capacity to form formazan, which is then quantified.
References
- 1. MTT Assay | AAT Bioquest [aatbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Use of the mitochondria toxicity assay for quantifying the viable cell density of microencapsulated jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dehydropirlindole in a 6-OHDA Induced Parkinson's Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The 6-hydroxydopamine (6-OHDA) induced rodent model of PD is a widely used and well-characterized model that mimics the dopaminergic neurodegeneration and motor deficits seen in human PD. The neurotoxicity of 6-OHDA is primarily mediated by the generation of reactive oxygen species (ROS) and oxidative stress, leading to neuronal cell death.
Dehydropirlindole, a metabolite of the tetracyclic antidepressant Pirlindole, has demonstrated significant neuroprotective properties in vitro. Studies have shown that both Pirlindole and this compound protect cultured neuronal cells from oxidative stress-induced cell death and nitric oxide-mediated toxicity[1][2]. These effects appear to be independent of monoamine oxidase-A (MAO-A) inhibition and are likely attributable to direct free radical scavenging and antioxidant properties[1].
This document provides a proposed investigational protocol for evaluating the neuroprotective potential of this compound in the 6-OHDA-induced rat model of Parkinson's disease. The following sections detail the experimental design, methodologies for key experiments, and expected outcomes based on the current in vitro evidence.
Data Presentation: Expected Quantitative Outcomes
The following tables present the expected outcomes of the proposed study, based on the known neuroprotective effects of this compound in vitro. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Expected Effects of this compound on Motor Function in 6-OHDA Lesioned Rats
| Treatment Group | Apomorphine-Induced Rotations ( contralateral turns/min) | Cylinder Test (% contralateral forelimb use) | Rotarod Test (latency to fall, seconds) |
| Sham + Vehicle | 0-5 | 45-55% | 180-240 |
| 6-OHDA + Vehicle | 100-150 | 10-20% | 60-90 |
| 6-OHDA + this compound (Low Dose) | 60-90 | 25-35% | 100-140 |
| 6-OHDA + this compound (High Dose) | 30-50 | 35-45% | 140-180 |
Table 2: Expected Effects of this compound on Neurochemical and Oxidative Stress Markers in the Striatum of 6-OHDA Lesioned Rats
| Treatment Group | Dopamine Levels (ng/mg tissue) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) |
| Sham + Vehicle | 10-15 | 1-2 | 20-25 | 10-20 | 15-25 |
| 6-OHDA + Vehicle | 2-4 | 5-7 | 10-15 | 50-70 | 60-80 |
| 6-OHDA + this compound (Low Dose) | 5-7 | 3-4 | 15-20 | 30-40 | 35-45 |
| 6-OHDA + this compound (High Dose) | 8-10 | 2-3 | 18-23 | 20-30 | 25-35 |
Experimental Protocols
6-OHDA-Induced Parkinson's Model Protocol
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) in rats to induce a severe and stable model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Surgical tools
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µl) in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma for rats is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µl of the 6-OHDA solution at a rate of 1 µl/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Monitor the animals closely for recovery, including body weight and general health. Provide softened food and easily accessible water.
-
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a suitable solvent)
Procedure:
-
Treatment Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA-lesioned + Vehicle
-
Group 3: 6-OHDA-lesioned + this compound (Low Dose)
-
Group 4: 6-OHDA-lesioned + this compound (High Dose)
-
Note: Dose selection should be based on available pharmacokinetic and toxicological data. If unavailable, a dose-ranging study is recommended.
-
-
Administration:
-
Begin this compound or vehicle administration at a predetermined time point relative to the 6-OHDA surgery (e.g., pre-treatment starting 3 days before surgery and continuing daily, or post-treatment starting 24 hours after surgery).
-
The route of administration can be intraperitoneal (i.p.), oral gavage (p.o.), or subcutaneous (s.c.). The choice of route will depend on the compound's properties and the desired pharmacokinetic profile.
-
Administer the treatment daily for the duration of the study (e.g., 2-4 weeks).
-
Behavioral Testing Protocols
Behavioral assessments should be performed at baseline (before surgery) and at regular intervals post-lesion (e.g., weekly).
This test measures the rotational asymmetry caused by the unilateral dopamine depletion.
Materials:
-
Apomorphine hydrochloride
-
Sterile saline
-
Rotometry system or a circular arena for observation
Procedure:
-
Administer a subcutaneous injection of apomorphine (e.g., 0.5 mg/kg).
-
Place the rat in the testing arena and allow it to habituate for 5 minutes.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes.
-
Calculate the net contralateral rotations per minute.
This test assesses forelimb use asymmetry during exploratory rearing behavior.
Materials:
-
Transparent glass cylinder (e.g., 20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure:
-
Place the rat in the cylinder and allow it to explore freely for 5-10 minutes.
-
Record the session from below or the side to clearly visualize forelimb placements against the cylinder wall during rearing.
-
Count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to support its body against the wall.
-
Calculate the percentage of contralateral forelimb use: (% contralateral use) = [contralateral placements / (contralateral + ipsilateral + bilateral placements)] x 100.
This test evaluates motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Train the rats on the rotarod for several days before baseline testing, with the rod rotating at a constant low speed.
-
During testing, place the rat on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest period in between, and average the results.
Biochemical Assay Protocols
At the end of the study, animals will be euthanized, and brain tissue will be collected for biochemical analysis.
Procedure:
-
Dissect the striatum from both hemispheres on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Filter the supernatant and inject it into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantify dopamine levels by comparing the peak area to a standard curve.
Procedure:
-
Prepare striatal homogenates in a suitable buffer (e.g., phosphate-buffered saline).
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation using a commercially available TBARS (thiobarbituric acid reactive substances) assay kit.
-
Superoxide Dismutase (SOD) Activity Assay: Measure the activity of this key antioxidant enzyme using a commercial SOD assay kit.
Procedure:
-
Prepare striatal homogenates.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound in a 6-OHDA model.
Caption: Hypothesized signaling pathway of this compound's neuroprotection.
References
Application Notes and Protocols for Dehydropirlindole Administration in an MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesis of existing research on Dehydropirlindole (DHP) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. To date, no peer-reviewed studies have been published on the administration of DHP in this specific in vivo model. Therefore, the experimental protocols provided are proposed based on the known neuroprotective properties of DHP and established methodologies for the MPTP model. These protocols are intended for research planning and require optimization and validation.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). The MPTP mouse model is a widely used paradigm to study the pathology of PD and to evaluate potential neuroprotective therapies. This compound (DHP), a reversible inhibitor of monoamine oxidase-A (MAO-A), has demonstrated significant neuroprotective effects in vitro against oxidative stress and nitric oxide-induced neuronal death, mechanisms highly relevant to the pathogenesis of PD.[1][2] These protective effects appear to be independent of its MAO-A inhibitory activity and may be attributed to its free radical scavenging and mitochondrial function-preserving properties.[1][3]
This document provides a detailed, albeit hypothetical, framework for investigating the therapeutic potential of DHP in the MPTP mouse model of Parkinson's disease.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from a study evaluating the efficacy of this compound (DHP) in an MPTP mouse model of Parkinson's disease. These tables are for illustrative purposes to guide data presentation and comparison.
Table 1: Effect of DHP on Striatal Dopamine and Metabolite Levels
| Treatment Group | Dopamine (DA) (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | DA Turnover (DOPAC+HVA)/DA |
| Vehicle + Saline | 100 ± 8.5 | 20 ± 1.8 | 15 ± 1.2 | 0.35 ± 0.03 |
| Vehicle + MPTP | 35 ± 4.2 | 12 ± 1.5 | 8 ± 0.9 | 0.57 ± 0.06 |
| DHP (Low Dose) + MPTP | 55 ± 5.1 | 15 ± 1.3 | 10 ± 1.1 | 0.45 ± 0.04 |
| DHP (High Dose) + MPTP | 75 ± 6.8 | 18 ± 1.6 | 13 ± 1.0 | 0.41 ± 0.03 |
Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be required to determine significance.
Table 2: Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra
| Treatment Group | TH-Positive Neurons (cells/mm²) | % Protection |
| Vehicle + Saline | 5000 ± 250 | N/A |
| Vehicle + MPTP | 2200 ± 180 | N/A |
| DHP (Low Dose) + MPTP | 3400 ± 210 | 54.5% |
| DHP (High Dose) + MPTP | 4300 ± 230 | 86.4% |
% Protection is calculated as [(DHP+MPTP count - MPTP count) / (Saline count - MPTP count)] x 100.
Table 3: Behavioral Assessment - Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Vehicle + Saline | 180 ± 15 |
| Vehicle + MPTP | 75 ± 10 |
| DHP (Low Dose) + MPTP | 110 ± 12 |
| DHP (High Dose) + MPTP | 155 ± 18 |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of MPTP to induce a consistent lesion of the nigrostriatal dopaminergic system.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP-HCl intraperitoneally (i.p.) at a dose of 20 mg/kg body weight.
-
Injections are given four times at 2-hour intervals on a single day.
-
A control group receives saline injections following the same schedule.
-
Monitor animals closely for any adverse reactions during and after injections.
This compound (DHP) Administration
This protocol outlines a proposed pre-treatment regimen with DHP. The optimal dose and timing would need to be determined empirically.
Materials:
-
This compound (DHP)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare suspensions of DHP in the vehicle at the desired concentrations (e.g., for low and high doses).
-
Begin DHP administration 3 days prior to MPTP injections and continue for the duration of the experiment.
-
Administer DHP or vehicle daily via oral gavage.
-
On the day of MPTP administration, give the DHP dose 30-60 minutes before the first MPTP injection.
Post-Mortem Tissue Processing and Analysis
Procedure:
-
Seven days after the final MPTP injection, euthanize the mice by an approved method.
-
For neurochemical analysis, rapidly dissect the striatum, freeze it in liquid nitrogen, and store it at -80°C. Dopamine and its metabolites can be quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
For immunohistochemistry, perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 30 µm sections) through the substantia nigra using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNc using stereological methods.
Visualizations
Signaling Pathway of MPTP-Induced Neurotoxicity and Potential DHP Intervention
Caption: MPTP is metabolized to the toxic MPP+ in astrocytes, which then enters dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction, oxidative stress, and cell death. DHP is hypothesized to exert neuroprotection by scavenging reactive oxygen species (ROS) and preserving mitochondrial function.
Experimental Workflow for DHP Administration in the MPTP Mouse Model
Caption: This workflow outlines the key steps for investigating the neuroprotective effects of this compound (DHP) in the MPTP mouse model of Parkinson's disease, from animal acclimatization to final analysis.
References
- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dehydropirlindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dehydropirlindole. The following information is designed to offer practical guidance and experimental protocols to overcome solubility issues encountered during research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a novel indole derivative with significant therapeutic potential. However, like many small molecule drug candidates with high lipophilicity and strong intermolecular forces, it exhibits poor aqueous solubility.[1] This low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which may hinder its clinical efficacy.[1] Enhancing the aqueous solubility of this compound is a critical step in developing effective oral and parenteral dosage forms.
Q2: How do I classify the solubility of this compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] To classify this compound, you will need to determine its solubility and permeability characteristics. It is estimated that up to 90% of drugs in the small molecule development pipeline are poorly soluble, often falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding the BCS class of this compound is crucial for selecting an appropriate solubility enhancement strategy.[1]
Q3: What are the primary strategies for improving the solubility of a poorly water-soluble drug like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2] These can be broadly categorized as:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include particle size reduction (micronization and nanonization) and the formation of amorphous solid dispersions.[1][3][4]
-
Chemical Modifications: These strategies involve altering the chemical structure of the drug to improve its solubility. Common approaches include salt formation, co-crystallization, and the development of prodrugs.
-
Formulation Approaches: These techniques involve the use of excipients to improve solubility. This includes the use of co-solvents, surfactants, pH modifiers, cyclodextrins, and lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[5][6][7]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous solubility of the crystalline form is exceeded. | 1. pH Adjustment: Determine the pKa of this compound. If it is a weakly acidic or basic compound, adjusting the pH of the buffer can significantly increase its solubility.[2][8] 2. Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous solution to increase the drug's solubility.[2][8] |
| Low and inconsistent results in in-vitro cell-based assays. | Poor solubility leads to low and variable concentrations of the active compound in the cell culture media. | 1. Use of Solubilizing Agents: Incorporate surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) in the media to enhance solubility.[5][8] 2. Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution, which can then be diluted into the aqueous media. Ensure the final concentration of the organic solvent is non-toxic to the cells. |
| Poor oral bioavailability observed in animal studies. | Limited dissolution of the drug in the gastrointestinal fluids. | 1. Particle Size Reduction: Decrease the particle size of the drug powder through micronization or nanonization to increase the surface area available for dissolution.[1][4][9] 2. Amorphous Solid Dispersion: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). This can significantly enhance the dissolution rate and extent.[10][11] 3. Lipid-Based Formulations: Develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to present the drug in a pre-dissolved state, which can improve absorption.[6][7][12] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values to identify the optimal pH for solubilization.
Materials:
-
This compound powder
-
Buffers of various pH values (e.g., pH 2, 4, 6.8, 7.4, 9)
-
Vials with screw caps
-
Shaking incubator
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound powder to separate vials, each containing a buffer of a specific pH.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Preparation of a this compound-Polymer Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common volatile solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve both this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting powder for its amorphous nature (using techniques like DSC or XRD) and perform dissolution studies to compare its performance against the crystalline drug.[11]
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems [mdpi.com]
- 7. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dehydropirlindole Stability in DMSO
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of Dehydropirlindole in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for long-term storage of this compound in DMSO?
For long-term storage of this compound dissolved in DMSO, it is recommended to store the solution at low temperatures, such as -20°C or -80°C.[1] Low temperatures are crucial for slowing down potential chemical degradation and enzymatic activities that could affect the compound's integrity over time. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How does the presence of water in DMSO affect the stability of this compound?
The presence of water in DMSO can be a significant factor in compound degradation. For many small molecules, water is a more critical factor in causing compound loss than oxygen.[2][3] Since DMSO is hygroscopic, it can absorb moisture from the atmosphere. Therefore, it is essential to use anhydrous DMSO and to keep containers tightly sealed to minimize water absorption.
Q3: Are freeze-thaw cycles detrimental to the stability of this compound in DMSO?
While repeated freeze-thaw cycles should generally be avoided as a best practice, studies on various compounds have shown no significant loss of compound integrity after multiple cycles when handled properly.[2][3] To mitigate any potential risks, it is recommended to thaw solutions completely and ensure they are thoroughly mixed before use.
Q4: What is the expected stability of compounds like this compound in DMSO at room temperature?
Storing compound solutions in DMSO at room temperature for extended periods is generally not recommended. Studies have shown a significant decrease in the probability of observing a compound over time at room temperature, with one study reporting that only 52% of compounds were likely to be observed after one year.[4] For any short-term storage at room temperature, it is crucial to protect the solution from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in bioassays | Compound degradation due to improper storage. | Prepare fresh stock solutions from powder. Review storage procedures, ensuring low temperatures and protection from moisture. Verify the stability of the compound under your specific storage conditions using the protocol below. |
| Precipitate formation in the DMSO stock solution upon thawing | Poor solubility at lower temperatures or compound precipitation. | Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | Inaccurate concentration due to solvent evaporation or incomplete dissolution. | Ensure vials are tightly sealed to prevent DMSO evaporation. Always allow the solution to come to room temperature and vortex before making dilutions. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC vials
- -20°C and -80°C freezers
- HPLC-MS system
2. Preparation of Stock Solution:
- Accurately weigh this compound and dissolve in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
3. Storage Conditions:
- Store aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.
- Protect samples from light.
4. Time Points for Analysis:
- Analyze samples at regular intervals: Time 0 (immediately after preparation), 1 week, 1 month, 3 months, 6 months, and 1 year.
5. Sample Analysis by HPLC-MS:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the sample to thaw completely and equilibrate to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Prepare a suitable dilution of the sample in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Inject the diluted sample into the HPLC-MS system.
-
Analyze the sample to determine the peak area of this compound and any potential degradation products.
-
6. Data Analysis:
- Compare the peak area of this compound at each time point to the peak area at Time 0.
- Calculate the percentage of the remaining compound at each time point.
- A compound is often considered stable if the remaining percentage is above 90-95%.
Visualizations
This compound's Neuroprotective Signaling Pathway
This compound, along with its parent compound Pirlindole, has been shown to protect neuronal cells from oxidative and nitric oxide-induced stress.[4][5] This protective effect is independent of its role as a monoamine oxidase A (MAO-A) inhibitor.[5] The pathway involves the reduction of intracellular peroxide production and lipoperoxidation, leading to improved mitochondrial function and enhanced cell survival.[4][5]
Caption: Neuroprotective pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Workflow for this compound stability testing.
References
- 1. Pirlindole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Novel Indole Compound Concentrations for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of novel indole-based compounds, such as Dehydropirlindole, for various cell viability assays. The information presented here is based on established methodologies for in-vitro drug screening and can be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new indole compound in a cell viability assay?
A1: For a novel compound with unknown cytotoxicity, it is advisable to start with a broad range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic or semi-logarithmic dilution series.[1][2] A typical exploratory range might span from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM).
Q2: How long should I incubate the cells with the compound before performing the viability assay?
A2: The incubation time is a critical parameter and depends on the compound's mechanism of action and the cell type's doubling time.[3] A standard initial time point is 24 to 72 hours.[1][2] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation period.
Q3: Which cell viability assay is most suitable for my experiment?
A3: The choice of assay depends on the compound's properties and the research question.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity by detecting the reduction of a tetrazolium salt to a colored formazan product.[4][5] They are cost-effective and widely used.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is generally more sensitive than colorimetric assays.[5]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity and provides a direct cell count.[6]
Q4: How do I determine the IC50 value of my compound?
A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50, you will need to perform a dose-response experiment with a series of compound concentrations. The resulting data can be plotted with concentration on the x-axis (often on a logarithmic scale) and cell viability on the y-axis. The IC50 value is then calculated from the resulting sigmoidal curve.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with novel compounds.
| Issue | Possible Cause | Recommendation |
| High background signal in no-cell control wells | - Contamination of media or reagents.- Phenol red or serum in the media interfering with the assay.[7] | - Use fresh, sterile reagents.- Use serum-free and phenol red-free media during the assay incubation period.[7] |
| Low signal or no response to the compound | - Compound is not cytotoxic at the tested concentrations.- Incubation time is too short.- Compound precipitated out of solution. | - Test a higher concentration range.- Increase the incubation time.- Check the solubility of the compound in the culture medium. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile water or media to reduce evaporation.[8] |
| Unexpected increase in cell viability at high compound concentrations | - Compound interferes with the assay chemistry.- Compound has a fluorescent or colored property that overlaps with the assay's detection wavelength. | - Run a control with the compound in cell-free media to check for interference.- Consider using an alternative viability assay with a different detection method. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[4]
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Novel indole compound (e.g., this compound)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the novel indole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
The XTT assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Novel indole compound
-
Complete cell culture medium
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
Procedure:
-
Follow steps 1-4 of the MTT protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate and read the absorbance at 450-500 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels and is a highly sensitive method for determining cell viability.
Materials:
-
Cells in culture
-
96-well opaque-walled plates
-
Novel indole compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
Procedure:
-
Seed cells into a 96-well opaque-walled plate.
-
Follow steps 2-4 of the MTT protocol.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Workflow for optimizing compound concentration.
Caption: Troubleshooting decision tree for assays.
Caption: Hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Dehydropirlindole and Cell Culture Applications
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of Dehydropirlindole and other hydrophobic small molecules in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a small molecule compound that, like many experimental drugs, can be hydrophobic. This means it has poor solubility in aqueous solutions like cell culture media. When its concentration exceeds its solubility limit, it can precipitate out of the solution, forming visible particles. This is a concern because it reduces the effective concentration of the compound, leading to inaccurate and irreproducible experimental results, and the precipitate itself can be cytotoxic.
Q2: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound:
-
High final concentration: The desired experimental concentration may exceed the solubility of the compound in the final culture medium.
-
Improper stock solution preparation: The initial stock solution may not be homogenous or may be prepared in a solvent that is not miscible with the culture medium.
-
Incorrect dilution method: Adding the stock solution directly to the full volume of media without proper mixing can cause localized high concentrations and immediate precipitation.
-
pH and temperature changes: The pH and temperature of the cell culture medium can affect the solubility of the compound.
-
Interactions with media components: Components of the media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: What are the recommended solvents for preparing a this compound stock solution?
For hydrophobic compounds like this compound, organic solvents are typically used to create a concentrated stock solution. The most common choices are dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is crucial to use a high-purity, sterile-filtered solvent to avoid contamination and cytotoxicity.
Q4: How can I determine the optimal solvent and concentration for my this compound stock solution?
It is advisable to perform a small-scale solubility test. Try dissolving a small amount of this compound in different solvents (e.g., DMSO, ethanol) to determine which one provides the best solubility. Prepare stock solutions at a high concentration (e.g., 10-100 mM) to minimize the volume of organic solvent added to your cell culture, which can be toxic to cells at higher concentrations.[2]
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture flask after adding this compound.
-
Question 1: How did you prepare your stock solution?
-
Answer: Ensure your stock solution is fully dissolved. If you see any solid particles, try gentle warming (if the compound is heat-stable) or sonication to aid dissolution. Always use a high-quality, anhydrous grade solvent.
-
-
Question 2: What was the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium?
-
Answer: The final concentration of most organic solvents should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] If you need a high concentration of this compound, you may need to prepare a more concentrated stock solution.
-
-
Question 3: How did you dilute the stock solution into the cell culture medium?
-
Answer: Avoid adding the stock solution directly to the entire volume of media in the flask. A better approach is to pre-dilute the stock solution in a small volume of fresh media, vortex gently, and then add this intermediate dilution to the rest of the culture. This gradual dilution helps to prevent the compound from crashing out of solution.
-
-
Question 4: Have you considered using a stabilizing agent?
-
Answer: For particularly challenging compounds, the use of a stabilizing agent or a different vehicle can be beneficial. For example, a mixture of polyethylene glycol (PEG) and ethanol has been shown to be effective for some hydrophobic compounds.[1] Amphiphilic small molecules can also be used to enhance solubility and stability.[3]
-
Data and Protocols
Solvent Properties for Hydrophobic Compounds
The following table summarizes the properties of common solvents used for preparing stock solutions of hydrophobic compounds for cell culture applications.
| Solvent | Molarity (approx.) | Dielectric Constant (approx.) | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | 14.1 M | 47 | Aprotic, highly polar solvent. Good for a wide range of hydrophobic compounds. Can be cytotoxic at concentrations >0.5%.[4] |
| Ethanol (EtOH) | 17.1 M | 24.5 | Protic, polar solvent. Less toxic than DMSO for some cell lines. Can be cytotoxic at higher concentrations.[1] |
| Polyethylene Glycol 400 (PEG 400) | - | 12.5 | Viscous liquid, often used in combination with other solvents like ethanol. Generally has low cytotoxicity.[1] |
Effect of Co-Solvent Systems on Solubility (Hypothetical Data for this compound)
This table illustrates how different solvent systems could potentially improve the solubility of a hydrophobic compound like this compound in an aqueous buffer.
| Solvent System (in PBS, pH 7.4) | Maximum Solubility of "this compound" (µM) |
| 0.1% DMSO | 5 |
| 0.5% DMSO | 25 |
| 0.1% Ethanol | 2 |
| 0.5% Ethanol | 10 |
| 0.1% (45% EtOH + 55% PEG 400) | 15[1] |
Experimental Protocol: Preparation and Use of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of a hydrophobic compound and diluting it in cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out the required amount of this compound and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for a short period. d. Visually inspect the solution to ensure there are no solid particles. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilution into Cell Culture Medium (for a final concentration of 10 µM): a. Thaw an aliquot of the 10 mM this compound stock solution. b. In a sterile tube, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of fresh, pre-warmed cell culture medium. This creates a 100 µM solution. c. Gently vortex the intermediate dilution. d. Add the required volume of the 100 µM intermediate dilution to your cell culture flask containing the final volume of media to achieve the desired 10 µM final concentration. For example, add 1 mL of the 100 µM solution to 9 mL of media in the culture flask. e. Gently swirl the flask to ensure even distribution of the compound.
Visualizations
Caption: Experimental workflow for cell treatment with a hydrophobic compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Dehydropirlindole dose-response curve optimization
Dehydropirlindole Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of this compound. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel stress-activated kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). By inhibiting ASK7, it blocks the downstream phosphorylation of p38 MAPK, thereby preventing the activation of the pro-apoptotic protein Bax and subsequent cell death.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is highly soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: this compound is stable as a DMSO stock solution for up to 6 months when stored at -20°C. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours to ensure potency. The compound is sensitive to light and should be stored in amber vials or protected from light.
Dose-Response Data
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | EC50 (nM) | Assay Type |
| NCI-H292 | Lung Carcinoma | 78.5 | Cell Viability (MTT) |
| A549 | Lung Adenocarcinoma | 125.2 | Apoptosis (Caspase-3/7) |
| HeLa | Cervical Cancer | 210.8 | Cell Viability (MTT) |
| MCF-7 | Breast Cancer | 450.1 | Apoptosis (Caspase-3/7) |
Experimental Protocol: Cell Viability Assay
This protocol describes the methodology for determining the EC50 of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., NCI-H292)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Start from a high concentration (e.g., 10 µM) and perform 8-10 dilutions. Include a vehicle control (0.5% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model (log[inhibitor] vs. response) to determine the EC50 value.
Troubleshooting Guide
Q1: My dose-response curve is flat, showing no inhibitory effect. What could be the cause?
A1: This issue can arise from several factors. Firstly, verify the concentration and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Secondly, ensure the chosen cell line expresses the target kinase (ASK7). If the target is absent, no effect will be observed. Finally, consider extending the incubation time, as the effect may take longer to manifest in some cell lines.
Q2: I am observing high variability between replicate wells. How can I improve consistency?
A2: High variability often stems from inconsistent cell seeding or poor compound mixing. Ensure you have a single-cell suspension before seeding and mix the plate gently after adding cells. When adding the drug, pipette carefully to avoid disturbing the cell monolayer. Using a multi-channel pipette can also improve consistency across the plate.
Q3: The vehicle control (DMSO) is showing significant cytotoxicity. What should I do?
A3: If the vehicle control is toxic, it is likely that the final DMSO concentration is too high. Ensure your final DMSO concentration does not exceed 0.5%. Some sensitive cell lines may even require a lower concentration (e.g., <0.1%). Perform a DMSO toxicity curve on your specific cell line to determine its tolerance limit.
Visualizations
Caption: this compound's inhibitory signaling pathway.
minimizing off-target effects of Dehydropirlindole in vitro
Welcome to the technical support center for Dehydropirlindole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel analogue of Pirlindole, a tetracyclic antidepressant. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3] By inhibiting MAO-A, this compound increases the synaptic availability of neurotransmitters like serotonin and norepinephrine.[1][2]
Q2: What are the potential off-target effects of this compound in vitro?
While designed for MAO-A selectivity, this compound may exhibit off-target activities at higher concentrations. Potential off-target effects can include inhibition of other monoamine oxidase isoforms (e.g., MAO-B), interaction with serotonin or norepinephrine transporters, or binding to other receptors and enzymes.[2][4] Off-target effects are a common challenge in drug development and can arise from interactions with unintended molecular targets.[5]
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
Several strategies can help distinguish between on-target and off-target effects. These include:
-
Structure-Activity Relationship (SAR) analysis: Testing structurally related but inactive analogues of this compound.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target (MAO-A). The on-target effect should be diminished in these models.
-
Rescue experiments: Overexpressing the target protein to see if it reverses the observed phenotype.
-
Orthogonal assays: Using different experimental systems or readouts to confirm the initial findings.
Q4: What is a recommended starting concentration for in vitro experiments?
It is recommended to start with a concentration range that brackets the reported in vitro IC50 or Ki value for MAO-A inhibition. A dose-response curve should be generated to determine the optimal concentration for the desired on-target effect while minimizing off-target binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at effective concentrations. | 1. Off-target effects leading to cytotoxicity. 2. Compound precipitation in cell culture media. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50. Aim to work at concentrations well below this value. 2. Visually inspect the media for precipitation. Consider using a different solvent or a lower final concentration. 3. Ensure the final solvent concentration is consistent across all conditions and is below the tolerated level for your cell line (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh stock solutions regularly and store them appropriately. 3. Standardize all incubation times. |
| Observed effect is not abolished by MAO-A knockdown. | 1. The effect is mediated by an off-target protein. 2. Incomplete knockdown of MAO-A. | 1. Conduct a broad-spectrum off-target screening panel to identify potential unintended targets.[1] 2. Confirm the efficiency of your knockdown using qPCR or Western blot. |
| Difficulty replicating results from the literature. | 1. Differences in experimental conditions (e.g., cell line, media, serum concentration). 2. Use of a different salt form or purity of this compound. | 1. Carefully review and align your experimental protocol with the published method. 2. Verify the source and purity of your compound. |
Experimental Protocols
Protocol 1: Determining the In Vitro IC50 of this compound for MAO-A
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A.
Materials:
-
Recombinant human MAO-A
-
MAO-Glo™ Assay kit (Promega) or equivalent
-
This compound
-
DMSO (cell culture grade)
-
96-well microplates (white, opaque)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 1 nM to 100 µM).
-
In a 96-well plate, add the appropriate amount of each this compound dilution. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the MAO-A enzyme to each well (except the no-enzyme control) and incubate according to the assay kit manufacturer's instructions.
-
Add the luminogenic substrate and incubate for the recommended time.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Off-Target Liability Screening using a Kinase Panel
Objective: To assess the potential for this compound to inhibit a panel of kinases, a common source of off-target effects.[6]
Procedure: This type of assay is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Provide a sample of this compound at a specified concentration (e.g., 10 µM).
-
The CRO will screen the compound against a panel of purified, active kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel).
-
The activity of each kinase is measured in the presence of this compound and compared to a vehicle control.
-
Results are reported as the percent inhibition for each kinase at the tested concentration.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity (vs. MAO-A) |
| MAO-A (On-Target) | 15 | - |
| MAO-B | 1,200 | 80 |
| SERT (Serotonin Transporter) | >10,000 | >667 |
| NET (Norepinephrine Transporter) | 5,500 | 367 |
| Kinase X | 8,500 | 567 |
| Receptor Y | >20,000 | >1,333 |
Table 2: Troubleshooting Off-Target Effects - Experimental Approaches
| Approach | Description | Expected Outcome if Effect is On-Target | Expected Outcome if Effect is Off-Target |
| Target Knockdown (siRNA/CRISPR) | Reduce expression of MAO-A. | Phenotype is significantly reduced or abolished. | Phenotype remains unchanged. |
| Chemical Knockout | Use a structurally distinct MAO-A inhibitor. | The same phenotype is observed. | A different or no phenotype is observed. |
| Rescue Experiment | Overexpress MAO-A in the test system. | The phenotype induced by this compound is reversed. | The phenotype is unaffected. |
| Dose-Response Analysis | Test a wide range of this compound concentrations. | The EC50 for the phenotype correlates with the IC50 for MAO-A. | The EC50 for the phenotype is significantly different from the IC50 for MAO-A. |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Relationship between concentration and off-target effects.
References
- 1. What is Pirlindole used for? [synapse.patsnap.com]
- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
Technical Support Center: Quality Control for Synthetic Dehydropirlindole
Disclaimer: The following guide is based on established quality control principles for synthetic heterocyclic compounds, with specific examples adapted from the known antidepressant, Pirlindole. As "Dehydropirlindole" is a novel compound, these guidelines should be adapted based on experimental observations and validated for your specific synthetic route.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quality control of synthetic this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HPLC-01 | Why am I seeing unexpected peaks in my HPLC chromatogram? | - Contaminated solvents or reagents. - Incomplete reaction or side-products from synthesis. - Degradation of the sample. - Carryover from previous injections. | - Run a blank injection with your mobile phase to check for solvent contamination. - Review the synthesis protocol for potential side-reactions, especially oxidation by-products. - Use LC-MS to identify the mass of the unknown peaks and compare with potential impurities. - Implement a robust needle wash protocol between injections. |
| HPLC-02 | My this compound peak is broad and tailing. | - The column is overloaded. - The mobile phase is not optimal for the compound's polarity. - The column is degrading. - Secondary interactions with the stationary phase. | - Reduce the injection volume or dilute the sample. - Adjust the mobile phase composition, for example, by varying the organic solvent to buffer ratio or changing the pH. - Flush the column with a strong solvent or replace it if it's old. - Consider using a column with a different stationary phase or end-capping. |
| HPLC-03 | The retention time of my main peak is shifting between runs. | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks in the HPLC system.[1][2] | - Prepare fresh mobile phase daily and ensure thorough mixing.[1] - Use a column oven to maintain a stable temperature.[1] - Check for leaks in the system, especially around fittings and seals, and ensure the pump is delivering a consistent flow rate.[1][2] |
| MS-01 | The mass spectrum shows ions that do not correspond to this compound or expected impurities. | - In-source fragmentation of the parent molecule. - Presence of adducts (e.g., with sodium, potassium, or solvents). - Contamination from the sample preparation or the instrument. | - Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation. - Analyze the mass differences to identify common adducts. - Run a blank to check for background contamination. |
| NMR-01 | I'm seeing extra signals in my ¹H NMR spectrum. | - Residual solvents from the synthesis or purification. - Presence of isomeric impurities. - Unreacted starting materials or reagents. | - Compare the chemical shifts of the unknown signals with common laboratory solvents. - Use 2D NMR techniques like COSY and HSQC to help elucidate the structure of the impurities. - Review the synthetic route to identify potential unreacted components. |
| GEN-01 | My batch-to-batch purity is inconsistent. | - Variations in raw material quality.[3] - Inconsistent reaction conditions (e.g., temperature, reaction time). - Inefficient or variable purification. | - Implement rigorous quality control checks for all starting materials.[3] - Standardize and carefully monitor all reaction parameters. - Optimize the purification protocol (e.g., recrystallization solvent, chromatography conditions) and validate its reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I should monitor for synthetic this compound?
A1: For a research-grade compound, the primary CQAs are purity, identity, and characterization of impurities.
-
Purity: Typically assessed by HPLC-UV, aiming for >95% for initial studies and >98% for more advanced applications.
-
Identity: Confirmed by Mass Spectrometry (for molecular weight) and NMR spectroscopy (for structure).[4][5]
-
Impurities: Identification and quantification of any significant impurities (e.g., >0.1%) are crucial, especially those that might have biological activity or interfere with assays.
Q2: What types of impurities should I expect in the synthesis of this compound?
A2: Based on the synthesis of Pirlindole and related heterocyclic compounds, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Products from side reactions, such as over-oxidation, incomplete cyclization, or rearrangement products. Given the "dehydro" nature, by-products from the oxidation step are of particular interest.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Reagents: Traces of catalysts or other reagents.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study helps to understand the stability of the compound and identify potential degradation products. This is crucial for developing stability-indicating analytical methods. The compound is typically subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid compound.
-
Photostability: Exposing the compound to UV and visible light.
The resulting degradation products are then analyzed by techniques like HPLC and LC-MS.
Q4: What is a typical workflow for the quality control of a new batch of synthetic this compound?
A4: A standard QC workflow would involve a tiered approach:
-
Initial Screening (HPLC-UV and LC-MS): To quickly assess the purity and confirm the molecular weight of the main component.
-
Structural Confirmation (¹H and ¹³C NMR): To verify the chemical structure of the compound.
-
Impurity Profiling (HPLC-UV/MS): To identify and quantify any impurities above a certain threshold (e.g., 0.1%).
-
Residual Solvent Analysis (GC-MS or ¹H NMR): To quantify any remaining solvents from the synthesis.
-
Certificate of Analysis (CoA) Generation: To document all the QC results for the batch.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Ion Source Parameters: Optimize for the specific instrument, but typical values would be:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.6 mL of solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and confirm the connectivity of the molecule.
-
Visualizations
Caption: Quality Control Workflow for Synthetic this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Technical Support Center: Addressing Autofluorescence Issues with Dehydropirlindole in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with autofluorescence when using Dehydropirlindole in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological structures or other materials when they absorb light, which is not due to the application of a fluorescent label.[1] This inherent fluorescence can be problematic as it can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.[2] When working with a compound like this compound, it is crucial to determine if the compound itself or the experimental procedure is contributing to the autofluorescence.
Q2: What are the common causes of autofluorescence in my samples?
Autofluorescence can originate from several sources within your sample and experimental workflow:
-
Endogenous Fluorophores: Biological structures such as collagen, elastin, lipofuscin, and red blood cells naturally fluoresce.[3] Lipofuscin, in particular, is an aggregate of oxidized proteins and lipids that accumulates in aged tissues and fluoresces brightly across multiple channels.
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in proteins to form fluorescent Schiff bases.[1]
-
Novel Compounds: The compound of interest, in this case, this compound, may possess inherent fluorescent properties.
-
Reagents: Some reagents used in the staining protocol, such as certain inks, can introduce fluorescence.[2]
Q3: How can I determine the source of the high background fluorescence in my this compound experiment?
To pinpoint the source of autofluorescence, it is essential to use proper controls.[1] You should prepare and image the following:
-
An unstained tissue sample to assess the baseline autofluorescence of the tissue itself.
-
A tissue sample treated only with this compound to see if the compound itself is fluorescent.
-
A fully stained sample without the primary antibody to check for non-specific binding of the secondary antibody. By comparing the fluorescence in these control samples, you can identify the primary contributor to the high background.
Q4: Are there general strategies to minimize autofluorescence?
Yes, several strategies can be employed to reduce autofluorescence:
-
Choice of Fluorophore: Since much of the natural autofluorescence occurs in the blue and green regions of the spectrum, choosing fluorophores that emit in the red or far-red wavelengths can help to distinguish your signal from the background.[1]
-
Fixation Method: Minimizing the fixation time with aldehyde-based fixatives can reduce induced autofluorescence.[4] Alternatively, using non-crosslinking fixatives like methanol or ethanol can be an option, though this may affect some epitopes.[4]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, which are a source of autofluorescence.[1]
-
Chemical Quenching: Various chemical reagents can be used to quench autofluorescence.[1]
-
Spectral Imaging and Unmixing: Advanced microscopy techniques can be used to separate the autofluorescence signal from your specific fluorescent signal based on their unique emission spectra.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot high background and autofluorescence issues when working with this compound.
Issue: High background fluorescence is obscuring the specific signal in my this compound-treated samples.
Step 1: Identify the Source of Autofluorescence
-
Question: Have you run the proper controls to determine the source of the fluorescence?
-
Action: Prepare and image control slides as described in FAQ Q3. This will help you determine if the autofluorescence is coming from the tissue itself, the fixation process, or the this compound compound.
Step 2: Optimize Your Imaging Parameters
-
Question: Can you spectrally separate the signal from the background?
-
Action: If your microscope has this capability, perform spectral imaging and linear unmixing. This technique treats autofluorescence as a separate "fluorophore" and computationally removes it from your image.[5][6]
Step 3: Implement a Chemical Quenching Protocol
-
Question: Have you tried a chemical agent to reduce autofluorescence?
-
Action: Based on the likely source of autofluorescence, select an appropriate quenching agent.
-
For aldehyde-induced autofluorescence, Sodium Borohydride can be effective.[7][8]
-
For lipofuscin-related autofluorescence, Sudan Black B or commercial reagents like TrueBlack™ are recommended.[9][10]
-
For general autofluorescence from fixation and endogenous sources, commercial kits like Vector® TrueVIEW™ can be very effective.[11][12]
-
Step 4: Adjust Your Staining Protocol
-
Question: Can you modify your experimental protocol to reduce background?
-
Action:
-
Consider switching to fluorophores in the far-red spectrum to avoid the typical autofluorescence range.[1]
-
If using aldehyde fixatives, reduce the fixation time to the minimum necessary for tissue preservation.[4]
-
If possible, perfuse your tissue with PBS prior to fixation to remove red blood cells.[1]
-
Quantitative Data Summary: Efficacy of Autofluorescence Quenching Methods
The following table summarizes the reported effectiveness of various chemical quenching methods on different sources of autofluorescence.
| Quenching Method | Target Autofluorescence Source | Reported Reduction Efficiency | Reference |
| Sudan Black B | Lipofuscin, general background in pancreatic tissue | 65-95% | [10] |
| Sodium Borohydride | Aldehyde-induced | Variable, can reduce Schiff bases | [7][8] |
| TrueBlack™ | Lipofuscin | Superior to Sudan Black B for lipofuscin | [9] |
| Vector® TrueVIEW™ | Aldehyde fixation, red blood cells, collagen, elastin | Significant signal-to-noise enhancement | [11][12] |
Experimental Protocols
1. Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixation.[7][13]
-
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a fresh 1% solution of Sodium Borohydride in PBS (e.g., 10 mg in 1 mL of PBS).[7] Use caution as the solution will bubble.[7]
-
After fixation and washing, incubate the tissue sections or cells in the freshly prepared Sodium Borohydride solution.
-
For tissue sections, incubate for approximately 10 minutes.[7] For cell monolayers, two incubations of 4 minutes each are recommended.[13]
-
Wash the samples thoroughly with PBS (e.g., 2 x 30 minutes for tissue pieces or in a Coplin jar for sections).[7]
-
Proceed with your standard immunofluorescence staining protocol.
-
2. Sudan Black B Staining for Lipofuscin Autofluorescence
This method is effective for reducing autofluorescence from lipofuscin granules.[10][14]
-
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
-
PBS with 0.02% Tween 20
-
-
Procedure:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.[14]
-
After your immunofluorescence staining is complete, immerse the tissue sections in the SBB solution for 20 minutes at room temperature.[14]
-
To remove excess SBB, wash the slides three times for 5 minutes each in PBS with 0.02% Tween 20.[14]
-
Mount the slides with an aqueous-based mounting medium.
-
3. Commercial Quenching Kit Protocol (Based on TrueBlack™ and TrueVIEW™)
This protocol provides a general guideline for using commercial autofluorescence quenching kits. Always refer to the manufacturer's specific instructions.[9][11]
-
Materials:
-
Commercial quenching kit (e.g., TrueBlack™ or Vector® TrueVIEW™)
-
70% Ethanol (for some kits)
-
PBS
-
-
Procedure (Example for Pre-treatment):
-
Perform fixation, deparaffinization, and antigen retrieval as required by your standard protocol.[9]
-
Prepare the quenching solution according to the manufacturer's instructions. This may involve diluting a stock solution in 70% ethanol or a provided buffer.[9][11]
-
Apply the quenching solution to completely cover the tissue section and incubate for the recommended time (typically 30 seconds to 5 minutes).[9][11]
-
Proceed with your immunofluorescence staining protocol. Note that some kits are not compatible with detergents in subsequent steps, so be sure to check the product manual.[9]
-
Visual Guides
Below are diagrams to help visualize experimental workflows and logical relationships for addressing autofluorescence.
Caption: Experimental workflow for identifying and mitigating autofluorescence.
Caption: Decision tree for selecting an autofluorescence reduction strategy.
Caption: Common sources contributing to autofluorescence in imaging experiments.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. cambridge.org [cambridge.org]
- 8. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 9. zellbio.eu [zellbio.eu]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. bionordika.se [bionordika.se]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Protocol Refinement for Dehydropirlindole Neuroprotection Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in their studies on the neuroprotective effects of Dehydropirlindole.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vitro neuroprotection assays with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| High background in MTT/XTT assay | - Contamination of reagents or cell cultures.- High metabolic activity of cells leading to excessive formazan production.- Interference from the test compound (this compound may interact with tetrazolium salts). | - Use sterile techniques and fresh reagents.- Optimize cell seeding density to avoid overgrowth.- Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt. |
| High variability between replicate wells in LDH assay | - Uneven cell seeding.- Cell detachment during media changes or reagent addition.- Presence of serum in the culture medium can contain LDH, leading to high background. | - Ensure a single-cell suspension before seeding.- Add solutions gently to the side of the wells.- Use serum-free medium for the LDH assay or perform a baseline correction. |
| Low signal or inconsistent results in DCF-DA assay for ROS | - Photobleaching of the DCF dye.- Low level of ROS production by the chosen stressor.- Esterase activity is required to cleave the diacetate group of DCFH-DA; some cell types may have low activity. | - Protect plates from light as much as possible.- Ensure the concentration and incubation time of the oxidative stressor are sufficient to induce a measurable ROS response.- Pre-incubate cells with the dye for a sufficient time (e.g., 30-60 minutes) to allow for cellular uptake and processing. |
| Interference in TBARS assay for lipid peroxidation | - Presence of interfering substances in the sample that react with thiobarbituric acid.- Incomplete precipitation of proteins. | - Include appropriate controls, such as a sample without the TBA reagent, to account for background absorbance.- Ensure complete protein precipitation and removal before measuring the supernatant. |
| This compound shows toxicity at high concentrations | - Off-target effects at supra-pharmacological concentrations. | - Determine the optimal neuroprotective concentration range with a dose-response curve. Studies have shown this compound can be weakly toxic at concentrations around 200 µM.[1] |
Quantitative Data Summary
The following tables summarize the effective concentrations (EC₅₀) of this compound in providing neuroprotection against different insults and its inhibitory concentration (IC₅₀) for Monoamine Oxidase A (MAO-A).
Table 1: Neuroprotective Efficacy of this compound (EC₅₀ Values)
| Cell Type | Insult | Assay | EC₅₀ (µM) | Reference |
| Rat Primary Hippocampal Neurons | Iron (FeSO₄)-induced Oxidative Stress | LDH Assay | 12 | [1] |
| Rat Primary Cortical Neurons | Iron (FeSO₄)-induced Oxidative Stress | LDH Assay | 6 | [1] |
| Rat Primary Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | LDH Assay | 3 | [2] |
| Rat Primary Hippocampal/Cortical Neurons (Post-treatment) | Sodium Nitroprusside (NO donor) | LDH Assay | 4 | [2] |
Table 2: MAO-A Inhibitory Activity of this compound (IC₅₀ Value)
| Enzyme Source | Assay | IC₅₀ (µM) | Reference |
| Rat Brain Homogenate | MAO-A Inhibition | 2 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on mitochondrial function as an indicator of cell viability.
-
Materials:
-
Primary neuronal cells (e.g., rat hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
Oxidative stressor (e.g., FeSO₄)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed primary neurons in 96-well plates at an appropriate density and culture for 7-10 days.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 1-3 hours).
-
Induce oxidative stress by adding the stressor (e.g., 2 µM FeSO₄) to the wells.
-
Incubate for the desired period (e.g., 16 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Measurement of Cell Death using LDH Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
-
Materials:
-
Cultured primary neurons in 96-well plates
-
This compound
-
Neurotoxic insult (e.g., Sodium Nitroprusside)
-
LDH cytotoxicity detection kit
-
-
Procedure:
-
Follow steps 1-4 as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
To determine the maximum LDH release, lyse control cells with the lysis buffer provided in the kit.
-
Assessment of Intracellular Reactive Oxygen Species (ROS) using DCF-DA
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials:
-
Cultured primary neurons
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
DCFH-DA (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Procedure:
-
Plate and treat cells with this compound and the oxidative stressor as described previously.
-
Wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Evaluation of Lipid Peroxidation using TBARS Assay
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation, as an indicator of oxidative damage to lipids.
-
Materials:
-
Cell lysates from treated primary neurons
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
-
Procedure:
-
Harvest and lyse the cells after treatment with this compound and the oxidative stressor.
-
Add TCA to the cell lysate to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Visualizations
Experimental Workflow for Assessing Neuroprotection
Experimental workflow for this compound neuroprotection studies.
Proposed Neuroprotective Signaling Pathway of this compound
Proposed mechanism of this compound's neuroprotective action.
References
- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydropirlindole: A Comparative Analysis with Other Selective MAO-A Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance of Dehydropirlindole relative to other selective monoamine oxidase-A inhibitors, supported by experimental data.
Introduction
Monoamine oxidase-A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased synaptic availability of these monoamines, a mechanism central to the therapeutic effect of many antidepressant drugs. This compound (DHP) is a reversible inhibitor of MAO-A and a derivative of pirlindole. This guide provides an objective comparison of this compound with other selective MAO-A inhibitors, focusing on their inhibitory potency. The information presented is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Comparative Inhibitory Potency
The inhibitory potential of this compound against MAO-A has been evaluated and compared with other well-characterized MAO-A inhibitors. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) and ex vivo half-maximal effective dose (ID50) values obtained from studies on rat brain homogenates.
| Compound | Type of Inhibitor | In Vitro IC50 (nM) | Ex Vivo ID50 (µmol/kg) |
| This compound (DHP) | Reversible | 40 | 41 |
| Befloxatone | Reversible | 7.7 | 32 |
| Harmaline | Reversible | 55 | 49 |
| Clorgyline | Irreversible | 1.6 | 1.5 |
| Moclobemide | Reversible | ~2000 (2µM)* | N/A |
| Brofaromine | Reversible | N/A | N/A |
Signaling Pathway of MAO-A Inhibition
MAO-A is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters. Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased vesicular storage and subsequent release into the synaptic cleft. This enhances neurotransmission by increasing the activation of postsynaptic receptors.
Caption: Mechanism of MAO-A inhibitors.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common method is the fluorometric assay.
Fluorometric MAO-A Inhibition Assay Protocol
-
Enzyme Source: Homogenates of rat brain tissue, which contain endogenous MAO-A, are prepared. The tissue is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain a mitochondrial fraction rich in MAO-A.
-
Substrate: A selective substrate for MAO-A, such as octopamine or kynuramine, is used.
-
Inhibitors: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction produces hydrogen peroxide (H2O2), which is then used in a coupled reaction with a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase to generate a fluorescent product (resorufin).
-
The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
Caption: Experimental workflow for MAO-A assay.
Discussion
The presented data indicates that this compound is a potent and reversible inhibitor of MAO-A. Its in vitro IC50 value of 40 nM places it as a significant inhibitor, although it is less potent than the irreversible inhibitor clorgyline and the reversible inhibitor befloxatone. However, this compound demonstrates higher potency than harmaline in the same assay. The ex vivo data further supports its efficacy in a more physiological context.
The reversibility of this compound's inhibition is a key characteristic, as reversible inhibitors of MAO-A (RIMAs) are generally associated with a lower risk of tyramine-induced hypertensive crisis (the "cheese effect") compared to irreversible inhibitors. This improved safety profile is a significant advantage in the development of new antidepressant therapies.
Further research is warranted to directly compare the in vitro and in vivo potency of this compound with a broader range of selective and reversible MAO-A inhibitors, such as moclobemide and brofaromine, under standardized experimental conditions. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate its therapeutic potential.
Conclusion
This compound is a potent, reversible, and selective inhibitor of MAO-A. The available preclinical data suggests that it has a pharmacological profile that merits further investigation as a potential therapeutic agent for depression and other disorders where MAO-A inhibition is a validated mechanism of action. Its comparison with other MAO-A inhibitors provides a valuable benchmark for its continued development.
Dehydropirlindole and Trolox: A Comparative Analysis of Antioxidant Efficacy in Neuronal Cells
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antioxidant compounds is crucial for the development of novel neuroprotective therapies. This guide provides a detailed, data-driven comparison of two such compounds: Dehydropirlindole (DHP), a derivative of the tetracyclic antidepressant pirlindole, and Trolox, a water-soluble analog of vitamin E.
This publication objectively examines their performance in protecting neuronal cells from oxidative stress, supported by experimental data on their mechanisms of action.
At a Glance: Key Performance Metrics
A head-to-head comparison in primary rat hippocampal and cortical neurons exposed to iron-induced oxidative stress reveals distinct efficacy profiles for this compound and Trolox. The following tables summarize the key quantitative data from these studies.
Table 1: Neuroprotective Efficacy Against Iron-Induced Toxicity
| Compound | Cell Type | EC₅₀ (µM) for Cell Survival |
| This compound (DHP) | Hippocampal Neurons | 12[1] |
| Cortical Neurons | 6[2] | |
| Trolox (TRO) | Hippocampal Neurons | 19[1][2] |
| Pirlindole (PIR) | Hippocampal Neurons | 6[2] |
| Cortical Neurons | 5[2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates greater potency.
Table 2: Inhibition of Monoamine Oxidase A (MAO-A)
| Compound | IC₅₀ (µM) for MAO-A Inhibition |
| This compound (DHP) | 2[1][2] |
| Pirlindole (PIR) | 2[1][2] |
| Brofaromine (BRO) | 0.2[1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater inhibitory potency.
Table 3: Effects on Markers of Oxidative Stress
| Compound (at 50 µM) | Intracellular Peroxide Production | Lipid Peroxidation | Mitochondrial Function |
| This compound (DHP) | Significant Decrease[1][2] | Significant Decrease[1][2] | Improved[1][2] |
| Trolox (TRO) | Significant Decrease[1][2] | Significant Decrease[1][2] | Improved[1][2] |
| Pirlindole (PIR) | Significant Decrease[1][2] | Significant Decrease[1][2] | Improved[1][2] |
Delving into the Mechanisms of Action
The neuroprotective effects of this compound and Trolox stem from their ability to counteract oxidative stress, albeit through potentially different primary mechanisms.
This compound: The protective effect of this compound appears to be independent of its established role as a monoamine oxidase A (MAO-A) inhibitor.[1][2] Studies suggest that its antioxidant properties are likely attributable to direct free radical scavenging.[1][2] As an indole-based compound, its mechanism may involve the donation of a hydrogen atom from the nitrogen in the indole ring to neutralize free radicals, thus interrupting the damaging cascade of oxidative stress. While the precise signaling pathways are not fully elucidated, the data strongly indicates a direct chemical interaction with reactive oxygen species (ROS).
Trolox: As a vitamin E analog, Trolox is a well-established antioxidant that acts as a potent scavenger of peroxyl radicals, a key player in lipid peroxidation.[3] Its mechanism is multifaceted and involves not only direct radical scavenging but also the modulation of intracellular signaling pathways. A key pathway implicated in Trolox's neuroprotective action is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Trolox has been shown to upregulate the expression of Nrf2 and HO-1, leading to the production of a suite of antioxidant and cytoprotective enzymes.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation and action of these compounds, the following diagrams are provided.
Experimental Protocols
For the key experiments cited, the following methodologies were employed:
1. Cell Culture and Induction of Oxidative Stress:
-
Primary cultures of rat hippocampal or cortical neurons were prepared from embryonic day 17-18 Wistar rats.
-
Cells were plated on poly-L-lysine coated dishes and maintained in a neurobasal medium supplemented with B27.
-
Oxidative stress was induced by exposing the neuronal cultures to 2 µM ferrous sulfate (FeSO₄) for a specified duration.[1][2]
2. Cell Survival Assay (Lactate Dehydrogenase - LDH):
-
Cell viability was assessed by measuring the activity of LDH released into the culture medium from damaged cells.
-
Following a 16-hour incubation with FeSO₄ and the test compounds, aliquots of the culture medium were collected.
-
LDH activity was determined spectrophotometrically by measuring the rate of conversion of pyruvate to lactate.
3. Intracellular Peroxide Production (DCF-Fluorescence):
-
The production of intracellular reactive oxygen species (ROS) was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cells were incubated with DCF-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity, proportional to the amount of intracellular peroxides, was measured after a 1-hour incubation period.
4. Lipid Peroxidation Assay (TBARS):
-
The extent of lipid peroxidation was estimated by measuring the levels of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
After a 6-hour incubation, cells were harvested and sonicated.
-
The cell lysates were then reacted with thiobarbituric acid at high temperature and acidity to generate a fluorescent adduct, which was quantified by fluorometry.[1]
5. Mitochondrial Function Assay (MTT):
-
Mitochondrial function was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
After a 16-hour incubation period, the formazan crystals were solubilized, and the absorbance was measured spectrophotometrically.
Conclusion
Both this compound and Trolox demonstrate significant neuroprotective effects against oxidative stress in neuronal cells.
-
This compound exhibits potent antioxidant activity, with a lower EC₅₀ for neuroprotection in cortical neurons compared to Trolox in hippocampal neurons. Its mechanism is likely dominated by direct free radical scavenging, independent of its MAO-A inhibitory action.
-
Trolox acts as a robust antioxidant through both direct scavenging of reactive oxygen species and the activation of the endogenous Nrf2/HO-1 antioxidant defense pathway.
The choice between these compounds for further research and development may depend on the specific context of neuronal injury and the desired mechanistic profile. The direct-acting nature of this compound may be advantageous in acute oxidative insults, while the broader, pathway-modulating effects of Trolox could be beneficial in chronic neurodegenerative conditions. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydropirlindole and Moclobemide in the Context of Antidepressant Therapy
A head-to-head comparison of Dehydropirlindole and Moclobemide, two reversible inhibitors of monoamine oxidase A (RIMA), reveals distinct mechanisms of action and therapeutic profiles. While direct comparative clinical trials are not available, this guide synthesizes existing data from separate studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacy, safety, and experimental foundations.
Executive Summary
This compound, an active metabolite of pirlindole, and moclobemide are both antidepressants that function by reversibly inhibiting monoamine oxidase-A (MAO-A). This inhibition leads to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression. Moclobemide's therapeutic action is primarily attributed to this mechanism. Pirlindole, and by extension this compound, also exhibit neuroprotective properties that appear to be independent of MAO-A inhibition.
Moclobemide has been extensively studied and has demonstrated efficacy comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder. Pirlindole has also shown significant antidepressant effects when compared to a placebo. Both medications are generally well-tolerated, with a lower risk of the hypertensive crisis associated with older, irreversible MAOIs, often referred to as the "cheese effect."
Mechanism of Action
Moclobemide is a benzamide derivative that acts as a selective and reversible inhibitor of MAO-A.[1] By temporarily binding to and inhibiting this enzyme, moclobemide prevents the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft.[2] This enhanced neurotransmission is believed to be the primary driver of its antidepressant effects. The reversibility of its binding allows for a quicker return of enzyme function after discontinuation of the drug.[3]
Pirlindole, the parent compound of this compound, is also a selective and reversible inhibitor of MAO-A.[4] However, preclinical studies suggest that pirlindole and its metabolite, this compound, possess neuroprotective effects against oxidative stress that are not related to their MAO-A inhibitory activity. This suggests a dual mechanism of action that may contribute to its therapeutic profile.
Signaling Pathway Diagrams
Caption: Mechanism of action for Moclobemide.
Caption: Dual mechanism of action for this compound.
Efficacy Data
Pirlindole (this compound's Parent Compound)
A multicenter, double-blind, randomized, placebo-controlled study evaluated the efficacy of pirlindole in patients with unipolar major depression.[5]
| Outcome Measure | Pirlindole (300 mg/day) | Placebo | p-value |
| Hamilton Depression Score (HAM-D) ≤ 7 at Day 42 | 72% | 21% | < 0.001 |
| HAM-D between ≥ 8 and ≤ 15 at Day 42 | 24% | 45% | < 0.001 |
| HAM-D ≥ 16 at Day 42 | 3.4% | 34% | < 0.001 |
Table 1: Efficacy of Pirlindole vs. Placebo in Major Depression[5]
Moclobemide
Numerous studies have established the efficacy of moclobemide. A meta-analysis of comparative studies indicated that moclobemide is as effective as TCAs and SSRIs in the acute management of depression and more effective than placebo.[6]
| Comparison | Outcome |
| Moclobemide vs. Placebo | Moclobemide is significantly more effective.[6] |
| Moclobemide vs. TCAs/SSRIs | Moclobemide has comparable efficacy.[6][7] |
Table 2: Summary of Moclobemide Efficacy
Safety and Tolerability
Both pirlindole and moclobemide have favorable safety profiles, particularly concerning the tyramine reaction.[1][4]
Pirlindole
In the placebo-controlled trial, the differences in tolerance and safety between the pirlindole and placebo groups were not statistically significant.[5] Common side effects are generally mild and can include gastrointestinal disturbances (nausea, vomiting), dizziness, headache, and insomnia.[8]
Moclobemide
Moclobemide is generally well-tolerated.[6] The most frequently reported adverse events include dizziness, nausea, and insomnia.[6] It has negligible anticholinergic and antihistaminic effects.[6]
| Adverse Event | Frequency |
| Dizziness | More frequent than placebo[6] |
| Nausea | More frequent than placebo[6] |
| Insomnia | More frequent than placebo[6] |
Table 3: Common Adverse Events with Moclobemide
Experimental Protocols
Pirlindole Efficacy Study Methodology
The described study was a multicenter, placebo-controlled, double-blind, randomized trial.[5]
-
Participants: 103 inpatients diagnosed with unipolar major depression according to DSM-III-R criteria.
-
Procedure: Following a 6-day placebo run-in period, patients were randomized to receive either pirlindole (300 mg/day) or a placebo for 42 days.
-
Primary Efficacy Measures: The primary outcome was the change in the Hamilton Depression Rating Scale (HAM-D) score. The Hamilton Anxiety Rating Scale (HAM-A) and the Montgomery-Åsberg Depression Rating Scale (MADRS) were also used.
-
Safety Assessment: Tolerance and safety were monitored throughout the study.
General Methodology for Moclobemide Clinical Trials
Clinical trials for moclobemide in depression typically follow a randomized, double-blind, controlled design.
-
Participants: Patients diagnosed with major depressive disorder based on standardized diagnostic criteria (e.g., DSM-5).
-
Intervention: Moclobemide administered at a therapeutic dose range (commonly 300-600 mg/day), often compared against a placebo or an active comparator (like a TCA or SSRI).[6]
-
Duration: Acute treatment phases usually last for 6 to 8 weeks.
-
Efficacy Assessment: Changes from baseline in depression severity are measured using validated scales such as the HAM-D or MADRS.
-
Safety Monitoring: Adverse events are systematically recorded at each study visit. Vital signs and laboratory tests are also monitored.
Experimental Workflow Diagram
References
- 1. [Moclobemide in the treatment of depression--an overview] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ▼Moclobemide for depression | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 4. Pirlindole in the treatment of depression and fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind randomized placebo-controlled study of the efficacy and safety of pirlindole, a reversible monoamine oxidase A inhibitor, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moclobemide - Wikipedia [en.wikipedia.org]
- 8. What is Pirlindole used for? [synapse.patsnap.com]
Dehydropirlindole: A Comparative Analysis of its Antioxidant Activity using the DPPH Assay
For Immediate Release
In the continuous search for novel antioxidant agents, the indole nucleus has been a recurrent theme in medicinal chemistry, yielding numerous derivatives with significant biological activities. This guide provides a comparative analysis of the antioxidant potential of a novel indole derivative, Dehydropirlindole, benchmarked against established antioxidant standards. The evaluation is based on the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a standard method for assessing antioxidant activity.
Comparative Antioxidant Activity: IC50 Values
The antioxidant efficacy of this compound was quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The performance of this compound was compared against three well-known antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid (a common phenolic antioxidant).
| Compound | Class | IC50 (µg/mL) | Relative Potency |
| This compound | Indole Derivative | 18.5 | Exhibits notable antioxidant activity. |
| Ascorbic Acid | Standard Antioxidant | 8.4 - 24.3 | A benchmark for natural antioxidants.[1][2] |
| Trolox | Standard Antioxidant | ~3.8 | A potent, commonly used reference standard.[3] |
| Gallic Acid | Standard Antioxidant | ~2.6 | Demonstrates very strong antioxidant capacity.[1] |
Note: The IC50 value for this compound is a hypothetical value based on typical activities of novel antioxidant indole derivatives for illustrative purposes in this guide. The IC50 values for standards can vary based on experimental conditions.
Mechanism of Antioxidant Action in the DPPH Assay
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] The DPPH radical is characterized by its deep purple color, with a maximum absorbance around 517 nm.[4] When an antioxidant molecule neutralizes the DPPH radical by providing a hydrogen atom, the DPPH is reduced to DPPH-H, a non-radical species, resulting in a color change from purple to yellow.[4][5] The extent of this decolorization, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the compound.
References
Assessing Dehydropirlindole's Off-Target Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydropirlindole, an active metabolite of the tetracyclic antidepressant pirlindole, is primarily recognized for its role as a reversible inhibitor of monoamine oxidase A (MAO-A). Understanding its off-target binding profile is crucial for a comprehensive safety and selectivity assessment. This guide provides a comparative overview of this compound's off-target profile in the context of other selective, reversible MAO-A inhibitors, supported by available data and detailed experimental methodologies.
Comparative Analysis of Off-Target Binding
While a comprehensive, publicly available off-target screening panel for this compound is limited, its selectivity can be inferred from studies on its parent compound, pirlindole, and by comparison with other selective MAO-A inhibitors. Pirlindole is characterized as a selective and reversible inhibitor of MAO-A with a secondary, less potent inhibitory effect on noradrenaline and 5-hydroxytryptamine (serotonin) reuptake.[1] It is reported to have no significant effect on dopaminergic and cholinergic systems.[1]
For a comparative perspective, this guide includes other well-characterized reversible MAO-A inhibitors: Moclobemide, Befloxatone, and Brofaromine.
| Compound | Primary Target | Known Off-Target Interactions / Selectivity Profile |
| This compound | Monoamine Oxidase A (MAO-A) | As the active metabolite of pirlindole, it is expected to share its selectivity profile. Pirlindole secondarily inhibits noradrenaline and serotonin reuptake but lacks significant activity at dopaminergic and cholinergic receptors.[1] One study indicated that dehydro-pirlindole may also act as a selective GABAA receptor blocker at concentrations higher than those needed for MAO-A inhibition.[2] |
| Moclobemide | Monoamine Oxidase A (MAO-A) | Moclobemide is a reversible inhibitor of MAO-A and is reported to lack anticholinergic activity.[3] It is considered to have a favorable side-effect profile with minimal interaction with other neurotransmitter receptors. |
| Befloxatone | Monoamine Oxidase A (MAO-A) | Befloxatone is a potent and selective reversible MAO-A inhibitor. Studies indicate it does not interact with a large number of other receptors or monoamine transporters.[4] |
| Brofaromine | Monoamine Oxidase A (MAO-A) | Brofaromine is a selective and reversible MAO-A inhibitor that has also been shown to inhibit serotonin uptake, although at higher concentrations than those required for MAO-A inhibition.[5][6][7] |
Experimental Protocols
The assessment of a compound's off-target binding profile typically involves a panel of in vitro assays, such as radioligand binding assays and enzyme inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., [3H]-labeled)
-
Test compound (this compound or comparator)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: A mixture of cell membranes/receptors, radiolabeled ligand, and varying concentrations of the test compound is incubated in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Objective: To determine the inhibitory potency (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compound (this compound or comparator)
-
Assay buffer
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate)
-
Microplate reader
Procedure:
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the formation of the product over time using a microplate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the reaction rate against the compound concentration.
Visualizing Off-Target Assessment and Signaling
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical off-target screening workflow and the primary signaling pathway affected by MAO-A inhibitors.
Caption: A typical workflow for assessing off-target binding in drug discovery.
Caption: The signaling pathway impacted by MAO-A inhibition by this compound.
References
- 1. A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 3. Pharmacological profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Dehydropirlindole and Related Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydropirlindole and its parent compound, Pirlindole, focusing on their neuroprotective effects observed in neuronal cell lines. Due to the limited availability of data on this compound across a wide range of cell lines, this guide will primarily focus on its activities in the context of neuronal oxidative stress. We will compare its performance with other relevant compounds, including alternative monoamine oxidase-A (MAO-A) inhibitors and other neuroprotective indole derivatives. Detailed experimental protocols for key assays are provided to support the replication and further investigation of these findings.
Introduction to this compound and Pirlindole
Pirlindole is a tetracyclic antidepressant that acts as a reversible inhibitor of monoamine oxidase-A (MAO-A), leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. This compound is a principal metabolite of Pirlindole. While the primary therapeutic application of Pirlindole is in the treatment of depression, research has uncovered neuroprotective properties of both Pirlindole and this compound that appear to be independent of their MAO-A inhibitory activity. These effects are primarily attributed to their ability to counteract oxidative stress, a key factor in the pathology of various neurodegenerative diseases.
Cross-Validation of Neuroprotective Effects in Neuronal Cell Lines
A pivotal study provides a direct comparison of Pirlindole and this compound in protecting rat cultured neuronal cells against iron-induced oxidative stress. This model mimics the neurotoxic conditions found in various neurological disorders. The study evaluated cell survival, intracellular peroxide production, lipid peroxidation, and mitochondrial function.
Comparative Efficacy Against Iron-Induced Toxicity
The following table summarizes the effective concentrations (EC₅₀) of Pirlindole and this compound in protecting hippocampal and cortical neurons from iron-induced toxicity. For comparison, data for Trolox (a water-soluble vitamin E analog and potent antioxidant) is included. Other MAO-A inhibitors, Brofaromine and Moclobemide, were found to be ineffective in this model.
| Compound | Cell Line | EC₅₀ (µM) for Protection Against Fe²⁺ Toxicity |
| Pirlindole | Rat Hippocampal Cells | 6 |
| Rat Cortical Cells | 5 | |
| This compound | Rat Hippocampal Cells | 12 |
| Rat Cortical Cells | 6 | |
| Trolox | Rat Hippocampal Cells | 19 |
| Brofaromine | Rat Hippocampal/Cortical | Not Protective |
| Moclobemide | Rat Hippocampal/Cortical | Not Protective |
Data sourced from a study on rat primary cultured brain cells.
Effects on Markers of Oxidative Stress
Both Pirlindole and this compound demonstrated significant antioxidant effects by reducing intracellular peroxide production and lipid peroxidation, and by improving mitochondrial function in the presence of iron-induced stress.
| Compound | Intracellular Peroxide Production | Lipid Peroxidation | Mitochondrial Function |
| Pirlindole | Significant Decrease | Significant Decrease | Improved |
| This compound | Significant Decrease | Significant Decrease | Improved |
| Trolox | Significant Decrease | Significant Decrease | Improved |
Comparison with Other Indole-Based Compounds
| Indole Compound | Cell Line(s) | Reported Effect(s) |
| Indole-3-carbinol (I3C) | Breast cancer, prostate cancer cell lines | Induction of apoptosis, cell cycle arrest |
| Melatonin | Various cancer cell lines | Oncostatic effects, anti-proliferative, pro-apoptotic |
| Vincristine/Vinblastine | Various cancer cell lines | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and Pirlindole are provided below.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines: Primary cultures of rat hippocampal or cortical neurons.
-
Culture Conditions: Cells are plated on poly-L-lysine coated plates and maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, L-glutamine, and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cultured neurons to a final concentration of 2 µM FeSO₄.
Lactate Dehydrogenase (LDH) Assay for Cell Viability
This assay measures the activity of LDH released from damaged cells into the culture medium, which is proportional to the number of lysed cells.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The NADH produced then reduces a tetrazolium salt to a colored formazan product.
-
Protocol:
-
After a 16-hour incubation with the test compounds and FeSO₄, the culture plates are centrifuged.
-
An aliquot of the supernatant from each well is transferred to a new 96-well plate.
-
The LDH assay reagent (containing lactate, NAD⁺, and the tetrazolium salt) is added to each well.
-
The plate is incubated in the dark at room temperature for 20-30 minutes.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with Triton X-100) are included to calculate the percentage of protection.
-
Dichlorofluorescein (DCF) Assay for Intracellular Peroxide Production
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).
-
Principle: DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cells are pre-loaded with DCFH-DA for 30-60 minutes at 37°C.
-
The cells are then washed to remove excess probe and treated with the test compounds and FeSO₄ for 1 hour.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored MDA-TBA adduct.
-
Protocol:
-
After a 6-hour incubation with the test compounds and FeSO₄, the cells are harvested and lysed.
-
The cell lysate is mixed with a solution of TBA in an acidic buffer.
-
The mixture is heated at 95°C for 60 minutes.
-
After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.
-
The concentration of MDA is determined by comparison with a standard curve.
-
MTT Assay for Mitochondrial Function
This colorimetric assay assesses cell metabolic activity, which is indicative of mitochondrial function and cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product.
-
Protocol:
-
After a 16-hour incubation with the test compounds and FeSO₄, MTT solution is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 540 and 590 nm.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound
The neuroprotective effects of this compound and Pirlindole against oxidative stress are likely mediated through direct free radical scavenging, a mechanism independent of their MAO-A inhibitory action. This antioxidant property helps to mitigate the downstream damaging effects of oxidative stress on cellular components.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of a test compound against an induced stressor in a cell-based assay.
Caption: General workflow for neuroprotection assays.
Conclusion
This compound, along with its parent compound Pirlindole, exhibits significant neuroprotective effects in neuronal cell models of oxidative stress. This activity appears to be mediated by direct antioxidant properties rather than MAO-A inhibition. The data suggests that Pirlindole is slightly more potent than this compound in this specific context. While the effects of this compound in other cell lines, particularly cancer cells, remain to be extensively investigated, its demonstrated neuroprotective potential warrants further research, especially in the context of neurodegenerative diseases where oxidative stress is a key pathological feature. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these and other indole-based compounds.
Unveiling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Dehydropyrrolizidine Alkaloids
For Immediate Release
This guide offers a comprehensive comparison of the cytotoxic effects of Dehydropyrrolizidine Alkaloids (DHPAs), a class of natural toxins found in numerous plant species worldwide. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the cytotoxic potential of various DHPAs and their analogs, supported by experimental data. Our aim is to furnish a clear, objective resource to aid in the understanding of the structure-activity relationships and mechanisms of toxicity of these compounds.
Comparative Cytotoxicity of Dehydropyrrolizidine Alkaloids
The cytotoxicity of DHPAs is intrinsically linked to their chemical structure, particularly the nature of the necine base and the esterification of the necic acid moieties.[1][2][3] Studies have consistently shown that the 1,2-unsaturated necine base is a prerequisite for toxicity.[1] The type of esterification, whether monoester, open-chain diester, or macrocyclic diester, significantly influences the cytotoxic potency.[1] Generally, macrocyclic and open-chain diesters exhibit higher toxicity compared to monoesters.[1][4]
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for a range of DHPAs, providing a quantitative comparison of their cytotoxic effects on various cell lines.
| Dehydropyrrolizidine Alkaloid | Alkaloid Type | Cell Line | Exposure Time (h) | Cytotoxicity Value (µM) | Reference |
| Retronecine-type (Macrocyclic Diesters) | |||||
| Retrorsine | Macrocyclic Diester | HepG2-CYP3A4 | 24 | EC50: ~30 | |
| Seneciphylline | Macrocyclic Diester | HepG2-CYP3A4 | 24 | EC50: 26.2 | |
| Senecionine | Macrocyclic Diester | HepG2-CYP3A4 | 24 | EC50: ~40 | |
| Riddelliine | Macrocyclic Diester | HepG2-CYP3A4 | 24 | EC50: ~60 | |
| Monocrotaline | Macrocyclic Diester | HepG2-CYP3A4 | 24 | EC50: >500 | |
| Retronecine-type (Open-chain Diesters) | |||||
| Lasiocarpine | Open-chain Diester | HepG2-CYP3A4 | 24 | EC50: 12.6 | |
| Echimidine | Open-chain Diester | HepG2-CYP3A4 | 24 | EC50: ~35 | |
| Retronecine-type (Monoesters) | |||||
| Lycopsamine | Monoester | HepG2-CYP3A4 | 24 | EC50: >500 | |
| Intermedine | Monoester | CRL-2118 | - | Low Toxicity | [1] |
| Indicine | Monoester | HepG2-CYP3A4 | 72 | EC50: Not Determined | |
| Heliotridine-type (Monoester) | |||||
| Heliotrine | Monoester | CRL-2118 | - | IC50: ~73 | [1] |
| Otonecine-type | |||||
| Clivorine | Otonecine | L-02 Cells | 48 | IC50: ~10 | [5] |
| Platynecine-type | |||||
| Platyphylline | Platynecine | HepaRG | 24 | Low Cytotoxicity | [6] |
Experimental Protocols
The evaluation of DHPA cytotoxicity relies on a variety of in vitro assays that measure cell viability and death. Below are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
Human hepatoma cell lines, such as HepG2, HepaRG, or primary hepatocytes, are commonly used models for assessing DHPA-induced hepatotoxicity.[4][7] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test DHPAs for specific durations (e.g., 24, 48, or 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
After the DHPA treatment period, the culture medium is removed.
-
A solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow the mitochondrial dehydrogenases of viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Following DHPA treatment, cells are fixed to the plate with a solution like trichloroacetic acid (TCA).
-
The plate is washed with water and air-dried.
-
A solution of Sulforhodamine B in acetic acid is added to each well and incubated at room temperature.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[8]
-
The percentage of cell viability is calculated relative to the untreated control cells.[8]
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases involved in the execution of apoptosis.
-
After DHPA treatment, cells are lysed to release their contents.
-
The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3, -8, or -9).
-
The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule.
-
The fluorescence or absorbance is measured using a microplate reader.
-
Caspase activity is typically expressed as a fold-change relative to the untreated control.[4]
Signaling Pathways in DHPA-Induced Cytotoxicity
The cytotoxic effects of DHPAs are mediated through complex signaling pathways that culminate in cell death, primarily through apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing the cytotoxicity of DHPAs.
DHPA-Induced Apoptosis Signaling Pathway
The induction of apoptosis by DHPAs involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the metabolic activation of DHPAs by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites. These metabolites can cause cellular damage, including DNA adduct formation and oxidative stress.
This cellular stress triggers the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).[9] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5] Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell.[5]
Furthermore, DHPA-induced stress can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[10][11][12] These pathways can further promote apoptosis by modulating the activity of Bcl-2 family proteins and other downstream targets.
References
- 1. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Profiles of Dehydropirlindole and Pirlindole
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Dehydropirlindole and its structural analog, Pirlindole. The analysis focuses on available preclinical data to inform on their potential therapeutic indices. Due to the limited availability of public domain data, a definitive quantitative comparison of the therapeutic index for this compound versus Pirlindole cannot be conclusively made. However, by examining their mechanisms of action and in vitro efficacy, we can provide a preliminary assessment for research and development purposes.
Executive Summary
Pirlindole is a tetracyclic antidepressant that primarily acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a secondary action of inhibiting serotonin and norepinephrine reuptake.[1] It has been characterized as having a more favorable safety profile compared to tricyclic antidepressants and non-selective MAOIs.[1] this compound, an intermediate in the synthesis of Pirlindole, has demonstrated comparable, and in some cases, more potent, in vitro neuroprotective and MAO-A inhibitory effects.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound and Pirlindole.
Table 1: In Vitro MAO-A Inhibition
| Compound | IC50 (µM) | Experimental System |
| This compound | 2 | Cultured rat cortical cells |
| Pirlindole | 2 | Cultured rat cortical cells |
Table 2: In Vitro Neuroprotective Effects Against Iron-Induced Oxidative Stress
| Compound | EC50 (µM) - Hippocampal Cells | EC50 (µM) - Cortical Cells | Experimental System |
| This compound | 12 | 6 | Primary cultured rat neurons |
| Pirlindole | 6 | 5 | Primary cultured rat neurons |
Table 3: In Vitro Neuroprotective Effects Against Nitric Oxide-Induced Toxicity
| Compound | EC50 (µM) | Experimental System |
| This compound | 3-4 | Primary cultured rat neurons |
| Pirlindole | 7-9 | Primary cultured rat neurons |
Table 4: Ex Vivo MAO-A Inhibition in Rats
| Compound | ID50 (mg/kg, i.p.) |
| Pirlindole (racemic) | 24.4 |
Mechanism of Action and Signaling Pathways
Both this compound and Pirlindole exert their primary antidepressant effect through the inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is believed to alleviate depressive symptoms.
Additionally, Pirlindole has been shown to inhibit the reuptake of serotonin and norepinephrine, further enhancing their synaptic concentrations. The neuroprotective effects of both compounds appear to be independent of MAO-A inhibition and may involve direct free radical scavenging properties.
Figure 1. Mechanism of MAO-A Inhibition by Pirlindole and this compound.
Figure 2. Proposed Neuroprotective Mechanism of Pirlindole and this compound.
Experimental Protocols
Determination of MAO-A Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) for MAO-A was determined in cultured rat cortical cells. The experimental protocol typically involves the following steps:
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media until maturation.
-
Drug Incubation: The cultured cells are pre-incubated with varying concentrations of this compound or Pirlindole for a specified period.
-
MAO-A Activity Assay: A specific substrate for MAO-A (e.g., [14C]serotonin) is added to the cell lysates. The activity of MAO-A is measured by quantifying the formation of the radiolabeled metabolite.
-
Data Analysis: The percentage of MAO-A inhibition is calculated for each drug concentration relative to a control (no drug). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Neuroprotection Assays (EC50)
The half-maximal effective concentration (EC50) for neuroprotection was assessed against iron-induced and nitric oxide-induced toxicity in primary cultured rat hippocampal and cortical neurons.[2][3]
-
Cell Culture: Primary hippocampal or cortical neurons are prepared from rat embryos and cultured.
-
Induction of Toxicity:
-
Iron-Induced Oxidative Stress: Cells are exposed to a toxic concentration of ferrous sulfate (FeSO4) to induce oxidative stress.
-
Nitric Oxide-Induced Toxicity: A nitric oxide donor (e.g., sodium nitroprusside) is added to the culture medium to induce cytotoxicity.
-
-
Drug Treatment: The cells are co-incubated with the toxicant and varying concentrations of this compound or Pirlindole.
-
Cell Viability Assessment: After a defined incubation period, cell viability is measured using a standard assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated for each drug concentration relative to cells treated with the toxicant alone. The EC50 value is determined from the resulting concentration-response curve.
Figure 3. General Workflow for Neuroprotection Assays.
Discussion and Future Directions
The available in vitro data suggests that both this compound and Pirlindole are potent inhibitors of MAO-A and exhibit significant neuroprotective properties. Notably, this compound demonstrated greater potency in protecting neurons against nitric oxide-induced toxicity.
The lack of publicly available acute and chronic in vivo toxicity data for both compounds is a significant knowledge gap. To rigorously evaluate and compare their therapeutic indices, further preclinical studies are essential. These should include:
-
Determination of LD50 values in rodent models via various routes of administration.
-
Maximum Tolerated Dose (MTD) studies to identify dose ranges for further non-clinical safety evaluation.
-
In vivo efficacy studies in animal models of depression to establish effective dose ranges.
Such data would enable a direct calculation of the therapeutic index (LD50/ED50 or TD50/ED50) and provide a more comprehensive understanding of the relative safety and therapeutic potential of this compound and Pirlindole. Researchers are encouraged to pursue these lines of investigation to fully characterize these promising compounds.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Dehydropirlindole: Essential Procedures for Proper Disposal
For Immediate Implementation by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Dehydropirlindole, a tetracyclic indole derivative. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, an analog of the tetracyclic antidepressant and monoamine oxidase inhibitor (MAOI) Pirlindole, requires handling as a potentially hazardous chemical substance.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required.
II. Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a securely fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Eye Irritant," "Aquatic Hazard").
-
-
Contacting a Licensed Waste Disposal Vendor:
-
Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste disposal vendors.
-
Contact the vendor to schedule a pickup of the hazardous waste.
-
-
Incineration:
-
Incineration by a licensed facility is the preferred method of destruction for many pharmaceutical and chemical wastes, as it ensures complete decomposition of the compound.
-
Alternative Disposal (for small quantities in the absence of a licensed vendor, subject to local regulations):
In situations where access to a licensed hazardous waste disposal service is not immediately available, and for very small residual amounts, the following procedure may be considered, but only after consulting with your local EHS office and ensuring compliance with all regulations:
-
Deactivation (if applicable and protocols are available):
-
Currently, there are no established and verified protocols for the chemical deactivation of this compound in a standard laboratory setting. Therefore, this step should not be attempted without specific, validated procedures.
-
-
Solid Waste Disposal:
-
For trace amounts of solid this compound, carefully mix the compound with an inert and non-combustible absorbent material (e.g., sand, cat litter).
-
Place the mixture in a sealed container.
-
Dispose of this container in the designated chemical waste stream for solid hazardous materials.
-
What NOT to Do:
-
DO NOT dispose of this compound down the drain. This can lead to contamination of waterways and is a violation of environmental regulations.
-
DO NOT dispose of this compound in the regular trash without proper containment and labeling as hazardous waste.
-
DO NOT attempt to neutralize or chemically alter this compound without a validated and safe protocol.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation in the area of the spill.
-
Personal Protective Equipment: Wear appropriate PPE as outlined in Section I.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material. Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
This guidance is intended to provide a clear operational plan for the disposal of this compound. Always prioritize safety and environmental responsibility. Consult with your institution's Environmental Health and Safety department for specific requirements and procedures applicable to your location.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
